SB-747651A dihydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N8O.2ClH/c1-2-24-14-10(8-20-11-3-5-18-6-4-11)7-19-9-12(14)21-16(24)13-15(17)23-25-22-13;;/h7,9,11,18,20H,2-6,8H2,1H3,(H2,17,23);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRCQHARLPNLHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=NC=C2CNC3CCNCC3)N=C1C4=NON=C4N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SB-747651A Dihydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-747651A dihydrochloride is a potent and selective, ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][2][3] MSK1 is a nuclear protein kinase that plays a crucial role in the downstream signaling of the ERK1/2 and p38 MAPK pathways, primarily through the phosphorylation of transcription factors like CREB and histone H3.[1][4] This technical guide provides an in-depth overview of the mechanism of action of SB-747651A, summarizing key quantitative data, detailing experimental protocols from seminal studies, and visualizing the associated signaling pathways.
Core Mechanism of Action: MSK1 Inhibition
SB-747651A acts as an ATP-competitive inhibitor of the N-terminal kinase domain of MSK1.[2] This inhibition prevents the phosphorylation of downstream targets, thereby modulating gene transcription and cellular responses to a variety of stimuli.
Quantitative Kinase Inhibition Data
The inhibitory activity of SB-747651A has been characterized against its primary target, MSK1, as well as a panel of other kinases to determine its selectivity.
| Kinase | IC50 (nM) | Notes |
| MSK1 | 11 | Primary target; potent inhibition.[1][2][3][4] |
| PRK2 | Similar potency to MSK1 at 1 µM | Off-target inhibition observed.[1][4] |
| RSK1 | Similar potency to MSK1 at 1 µM | Off-target inhibition observed.[1][4] |
| p70S6K | Similar potency to MSK1 at 1 µM | Off-target inhibition observed.[1][4] |
| ROCK-II | Similar potency to MSK1 at 1 µM | Off-target inhibition observed.[1][4] |
In cellular assays, SB-747651A effectively inhibits MSK activity at concentrations between 5-10 µM.[1][4]
Signaling Pathways Modulated by SB-747651A
SB-747651A's inhibition of MSK1 has significant downstream effects on intracellular signaling cascades.
Caption: Inhibition of the MSK1 signaling pathway by SB-747651A.
Experimental Protocols
In Vitro Kinase Assay (Adapted from Naqvi et al., 2012)
This protocol outlines the methodology used to determine the IC50 value of SB-747651A against MSK1.
Caption: Workflow for in vitro kinase inhibition assay.
Detailed Methodology:
-
Reagent Preparation: Recombinant active MSK1 is diluted in kinase buffer. A synthetic peptide substrate (e.g., Crosstide) and ATP (containing [γ-³²P]ATP for radioactive detection) are prepared. Serial dilutions of SB-747651A are made in the appropriate solvent (e.g., DMSO).
-
Kinase Reaction: The kinase reaction is typically performed in a 96-well plate. MSK1 is pre-incubated with varying concentrations of SB-747651A for a defined period (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: The reaction is initiated by the addition of the peptide substrate and ATP mixture.
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 20-30 minutes) at 30°C.
-
Reaction Termination: The reaction is stopped by adding a stop solution (e.g., phosphoric acid).
-
Detection: The phosphorylated substrate is separated from the unreacted ATP (e.g., using phosphocellulose paper), and the amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.
Macrophage Cytokine Production Assay (Adapted from Naqvi et al., 2012)
This protocol is used to assess the effect of SB-747651A on cytokine production in macrophages.
Detailed Methodology:
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured in appropriate media.
-
Cell Treatment: Macrophages are pre-treated with various concentrations of SB-747651A for 1 hour.
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours).
-
Sample Collection: The cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of cytokines (e.g., IL-10, TNF-α) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.
Key Findings: SB-747651A was found to inhibit the production of the anti-inflammatory cytokine IL-10 in wild-type macrophages stimulated with LPS.[1] Conversely, both SB-747651A treatment and MSK1/2 knockout resulted in an increase in the production of pro-inflammatory cytokines.[1]
Neutrophil Recruitment Assay (Adapted from Hossain et al., 2017)
This in vivo protocol investigates the role of SB-747651A in modulating chemokine-induced neutrophil recruitment.
Detailed Methodology:
-
Animal Model: An inflammatory response is induced in an animal model, such as the mouse cremaster muscle model.
-
Inhibitor Administration: Mice are treated with SB-747651A or a vehicle control prior to the inflammatory stimulus.
-
Chemokine Stimulation: A chemokine, such as CXCL2, is administered to induce neutrophil recruitment.
-
Intravital Microscopy: The cremaster microcirculation is observed using intravital microscopy.
-
Data Acquisition and Analysis: The number of rolling, adherent, and emigrated neutrophils is quantified over time.
Key Findings: Pharmacological suppression of MSK1 by SB-747651A was shown to modulate CXCL2-elicited neutrophil recruitment.[5] Specifically, SB-747651A treatment enhanced CXCL2-induced neutrophil adhesion while temporally attenuating neutrophil emigration.[5] It also reduced intraluminal crawling of neutrophils.[5]
Anti-Cancer Effects in Glioblastoma
Recent studies have explored the potential of SB-747651A as an anti-cancer agent, particularly in glioblastoma. The proposed mechanism involves the simultaneous inhibition of multiple signaling pathways crucial for tumor growth and survival.
Caption: Multi-pathway inhibition by SB-747651A in glioblastoma.
Glioblastoma Cell Line Viability Assay
Detailed Methodology:
-
Cell Culture: Human glioblastoma cell lines (e.g., U-87 MG, T98G) are cultured in appropriate media.
-
Treatment: Cells are treated with a range of concentrations of SB-747651A for various time points (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: The percentage of cell viability relative to a vehicle control is calculated, and the IC50 value is determined.
Clinical Trial Status
As of the latest available information, there are no registered clinical trials for this compound in humans. Its use has been confined to preclinical research settings.
Conclusion
This compound is a valuable research tool for elucidating the roles of MSK1 in various physiological and pathological processes. Its potent and relatively selective inhibition of MSK1 allows for the targeted investigation of the downstream consequences of this kinase's activity. The compound's effects on inflammation and cancer cell signaling highlight potential, though yet unexplored, therapeutic avenues. The experimental protocols detailed herein provide a foundation for researchers utilizing SB-747651A to further unravel the complexities of MSK1-mediated signaling.
References
- 1. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The Specific Mitogen- and Stress-Activated Protein Kinase MSK1 Inhibitor SB-747651A Modulates Chemokine-Induced Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Primary Target of SB-747651A Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-747651A dihydrochloride is a potent and ATP-competitive small molecule inhibitor. This technical guide provides a comprehensive overview of its primary molecular target, including its mechanism of action, selectivity profile, and the signaling pathways it modulates. Detailed experimental protocols for assessing its activity are also provided to facilitate further research and drug development efforts.
Primary Molecular Target: Mitogen- and Stress-Activated Kinase 1 (MSK1)
The primary molecular target of this compound is Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][2][3][4][5][6] MSK1 is a nuclear serine/threonine protein kinase that plays a crucial role in the regulation of gene expression in response to a wide range of extracellular signals, including mitogens and cellular stress.[1][3]
Mechanism of Action
SB-747651A acts as an ATP-competitive inhibitor of MSK1, targeting its N-terminal kinase domain.[4] By competing with ATP for binding to the active site of the kinase, SB-747651A effectively blocks the phosphorylation of MSK1 substrates.
Quantitative Data: In Vitro Kinase Inhibitory Activity
The inhibitory activity of this compound against its primary target and several off-target kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 (nM) | Notes |
| MSK1 | 11 | Primary Target |
| PRK2 | Similar potency to MSK1 at 1 µM | Off-target |
| RSK1 | Similar potency to MSK1 at 1 µM | Off-target |
| p70S6K | Similar potency to MSK1 at 1 µM | Off-target |
| ROCK-II | Similar potency to MSK1 at 1 µM | Off-target |
Data compiled from multiple sources.[1][2][3][5]
Signaling Pathway
MSK1 is a key downstream effector of the MAPK (Mitogen-Activated Protein Kinase) signaling pathways, specifically the ERK1/2 and p38 MAPK cascades.[1][3] Upon activation by upstream stimuli, ERK1/2 and p38α directly phosphorylate and activate MSK1. Activated MSK1 then phosphorylates its downstream targets, primarily the transcription factor CREB (cAMP response element-binding protein) at Ser133 and Histone H3 at Ser10 and Ser28.[1][3] The phosphorylation of these substrates leads to changes in gene expression that regulate various cellular processes, including inflammation, cell proliferation, and survival.
Experimental Protocols
In Vitro MSK1 Kinase Assay
This protocol is designed to determine the in vitro inhibitory activity of SB-747651A against MSK1.
Materials:
-
Recombinant active MSK1 enzyme
-
MSK1-specific peptide substrate (e.g., Crosstide: GRPRTSSFAEG)
-
ATP (Adenosine triphosphate)
-
This compound
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
1% phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a reaction tube, combine the recombinant MSK1 enzyme, the peptide substrate, and the diluted SB-747651A or vehicle control.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P into the peptide substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each concentration of SB-747651A and determine the IC50 value.
Cell-Based Assay for MSK1 Activity (CREB Phosphorylation)
This protocol assesses the ability of SB-747651A to inhibit MSK1 activity in a cellular context by measuring the phosphorylation of its substrate, CREB.
Materials:
-
Cell line expressing MSK1 (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Stimulus to activate the MAPK pathway (e.g., PMA, UV-C radiation)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB
-
Secondary antibody (HRP-conjugated)
-
Western blotting equipment and reagents
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1 hour).
-
Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL PMA for 30 minutes) to activate the MSK1 pathway.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-CREB (Ser133) and total CREB.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the ratio of phosphorylated CREB to total CREB.
Conclusion
This compound is a valuable research tool for investigating the biological functions of MSK1. Its high potency and well-characterized selectivity profile make it a suitable probe for dissecting the role of MSK1 in various signaling pathways and disease models. The provided experimental protocols offer a foundation for researchers to further explore the therapeutic potential of targeting MSK1.
References
- 1. worldwide.promega.com [worldwide.promega.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SB 747651A dihydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
SB-747651A Dihydrochloride: A Technical Guide to its Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-747651A dihydrochloride is a potent, ATP-competitive small-molecule inhibitor primarily targeting Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][2] MSK1 is a key nuclear protein kinase that acts downstream of the ERK1/2 and p38 MAPK signaling pathways to regulate gene transcription through the phosphorylation of targets such as CREB (cAMP-response-element-binding protein) and histone H3.[1][3] This technical guide provides an in-depth overview of the signaling pathway inhibited by SB-747651A, its mechanism of action, quantitative data on its inhibitory profile, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Inhibition of the MSK1 Signaling Pathway
SB-747651A exerts its effects by targeting the N-terminal kinase domain of MSK1, a member of the AGC family of kinases.[4] The activation of MSK1 is a critical convergence point for two major signaling cascades: the Ras-Raf-MEK-ERK pathway and the p38 MAPK pathway, which are typically initiated by mitogens and cellular stress, respectively.
Upon activation by upstream kinases (ERK1/2 and p38α), MSK1 translocates to the nucleus and phosphorylates a number of substrates that lead to changes in gene expression.[1][5] The primary and most well-characterized downstream targets of MSK1 are:
-
CREB (cAMP response element-binding protein): Phosphorylation of CREB at Ser133 is a crucial step in the activation of genes involved in a wide range of cellular processes, including proliferation, differentiation, and survival.
-
Histone H3: MSK1-mediated phosphorylation of histone H3 at Serine 10 and Serine 28 is an important epigenetic modification associated with chromatin remodeling and the induction of immediate-early genes.[6]
By inhibiting MSK1, SB-747651A effectively uncouples the upstream MAPK signaling from these downstream nuclear events, leading to a modulation of the cellular response to various stimuli.
Signaling Pathway Diagram
Caption: The MSK1 signaling pathway and the inhibitory action of SB-747651A.
Quantitative Data: Inhibitory Profile of SB-747651A
SB-747651A is a highly potent inhibitor of MSK1 with an in vitro IC50 of 11 nM.[1][4][7] However, like many kinase inhibitors, it exhibits activity against other kinases, particularly at higher concentrations. A kinase selectivity screen is crucial for interpreting cellular data.
| Kinase Target | In Vitro IC50 | Cellular Concentration for Inhibition | Reference |
| MSK1 | 11 nM | 5-10 µM | [1][4][7] |
| PRK2 | Similar potency to MSK1 at 1 µM | Not specified | [1][4] |
| RSK1 | Similar potency to MSK1 at 1 µM | Not specified | [1][4] |
| p70S6K | Similar potency to MSK1 at 1 µM | Not specified | [1][4] |
| ROCK-II | Similar potency to MSK1 at 1 µM | Not specified | [1][4] |
Note: The cellular concentrations required for inhibition are typically higher than in vitro IC50 values due to factors such as cell permeability and ATP competition.
Experimental Protocols
In Vitro Kinase Assay for MSK1 Inhibition
This protocol is designed to determine the IC50 of SB-747651A against MSK1 in a cell-free system.
Materials:
-
Recombinant active MSK1 enzyme
-
Peptide substrate for MSK1 (e.g., CREBtide)
-
This compound
-
[γ-³²P]ATP or fluorescently labeled ATP analog
-
Kinase assay buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
96-well filter plates or phosphocellulose paper
Procedure:
-
Prepare a serial dilution of SB-747651A in DMSO, followed by a further dilution in kinase assay buffer.
-
In a 96-well plate, add the recombinant MSK1 enzyme, the peptide substrate, and the diluted SB-747651A or vehicle control (DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper or capture on a filter plate.
-
Wash the paper/plate extensively to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Calculate the percentage of inhibition for each concentration of SB-747651A relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the inhibitor and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for Inhibition of CREB Phosphorylation
This protocol assesses the ability of SB-747651A to inhibit the phosphorylation of a key downstream target of MSK1 in a cellular context.
Materials:
-
Cell line known to have an active MAPK pathway (e.g., HEK293, HeLa, or macrophages)
-
Cell culture medium and supplements
-
Stimulant to activate the MAPK pathway (e.g., PMA, LPS, or UV-C)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against phospho-CREB (Ser133)
-
Primary antibody against total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Seed cells in multi-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of SB-747651A or vehicle control for 1-2 hours.
-
Stimulate the cells with the chosen agonist (e.g., PMA) for a short period (e.g., 15-30 minutes) to induce CREB phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-CREB.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total CREB to confirm equal loading.
-
Quantify the band intensities and normalize the phospho-CREB signal to the total CREB signal.
Experimental Workflow Diagram
Caption: A generalized workflow for characterizing SB-747651A's inhibitory activity.
Conclusion
This compound is a valuable research tool for investigating the roles of the MSK1 signaling pathway in various biological processes. Its high potency makes it a suitable probe for dissecting the downstream consequences of ERK1/2 and p38 MAPK activation. However, researchers should remain mindful of its off-target effects at higher concentrations and are encouraged to use the lowest effective concentration and appropriate controls, such as MSK1/2 knockout models where feasible, to ensure the specificity of their findings.[1] This guide provides a foundational understanding and practical protocols for the effective use of SB-747651A in a research setting.
References
- 1. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MSK-Mediated Phosphorylation of Histone H3 Ser28 Couples MAPK Signalling with Early Gene Induction and Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
In-Depth Technical Guide: SB-747651A Dihydrochloride in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-747651A dihydrochloride is a potent, ATP-competitive small molecule inhibitor primarily targeting Mitogen- and Stress-Activated Kinases 1 and 2 (MSK1/2). Emerging research has highlighted its potential as a multi-targeted agent in oncology, demonstrating efficacy in preclinical cancer models, particularly in glioblastoma. This technical guide provides a comprehensive overview of SB-747651A's mechanism of action, its effects on cancer cell signaling, and detailed protocols for its investigation in a research setting. Quantitative data from in vitro and in vivo studies are summarized, and key signaling pathways are visualized to facilitate a deeper understanding of its therapeutic potential.
Introduction
This compound has been identified as a valuable tool for studying the roles of MSK1/2 in cellular processes.[1] These kinases are key downstream effectors of the MAPK/ERK and p38 signaling pathways, playing a crucial role in the phosphorylation of transcription factors such as CREB and histone H3.[2] Beyond its primary targets, SB-747651A has been shown to inhibit other kinases within the AGC group, including RSK1, p70S6K, and Akt, positioning it as a multi-target inhibitor with potential applications in cancer therapy where these pathways are often dysregulated.[1][3] This guide synthesizes the current knowledge on SB-747651A in cancer research, providing a technical resource for its evaluation as a potential therapeutic agent.
Mechanism of Action and Target Profile
SB-747651A is an ATP-competitive inhibitor that targets the N-terminal kinase domain of MSK1 with high potency.[4] Its multi-targeted nature allows it to simultaneously modulate several key signaling cascades implicated in cancer cell proliferation, survival, and resistance to therapy.
Kinase Inhibitory Profile
The inhibitory activity of SB-747651A has been characterized against a panel of kinases, revealing a profile that extends beyond MSK1/2.
| Target Kinase | In Vitro IC50 | Other Inhibited Kinases (at 1 µM) |
| MSK1 | 11 nM[2] | PRK2, RSK1, p70S6K, ROCK-II[2] |
Table 1: Kinase Inhibitory Profile of SB-747651A. This table summarizes the in vitro half-maximal inhibitory concentration (IC50) of SB-747651A against its primary target, MSK1, and lists other kinases that are significantly inhibited at a concentration of 1 µM.
In Vitro Efficacy in Cancer Models
The anti-cancer effects of SB-747651A have been most extensively studied in glioblastoma models, with emerging evidence in other cancer types.
Glioblastoma
In patient-derived glioblastoma spheroid cultures, SB-747651A has demonstrated a range of anti-tumor activities at concentrations of 5-10 µM, including reduced cell proliferation, impaired spheroid formation, decreased migration, and increased apoptosis.[1] It also showed the potential to overcome chemoresistance.[1]
| Glioblastoma Spheroid Culture | LC50 (48h) | LC50 (4 days) | LC50 (7 days) |
| T78 | 114.7 µM | 123.3 µM | 96.1 µM |
| T86 | 455.8 µM | 62.1 µM | 20.1 µM |
| T111 | 112.3 µM | 92.2 µM | 5.38 µM |
Table 2: Cytotoxicity of SB-747651A in Glioblastoma Spheroid Cultures. This table presents the half-maximal lethal concentration (LC50) of SB-747651A in three different patient-derived glioblastoma spheroid cultures at various time points, demonstrating a time-dependent increase in cytotoxicity.[1]
Breast and Lung Cancer
While specific IC50 values for cell viability in breast and lung cancer cell lines are not widely published, studies have shown that SB-747651A can suppress the formation of tumor spheres in breast (BT-549, MDA-MB-231) and lung (A549) cancer cells, suggesting an effect on cancer stem-like cell populations.[3]
Pancreatic Cancer
In pancreatic cancer cell lines PANC-1 and AsPC-1, treatment with 1 µM SB-747651A led to a significant reduction in the phosphorylation of multiple proteins, indicating engagement with its targets within these cells.[3] However, specific IC50 values for cytotoxicity in these cell lines have not been reported.
In Vivo Efficacy in Preclinical Models
The in vivo anti-tumor activity of SB-747651A has been demonstrated in an orthotopic glioblastoma xenograft model.
| Cancer Model | Dosing Regimen | Outcome |
| Glioblastoma (T78 spheroids) | 25 mg/kg, administered 5 days/week for 8 weeks | Significantly prolonged median survival (128 days vs. 112 days for vehicle)[1] |
Table 3: In Vivo Efficacy of SB-747651A. This table summarizes the dosing regimen and survival outcome of SB-747651A treatment in a murine orthotopic xenograft model of glioblastoma.
Signaling Pathways Affected by SB-747651A in Cancer
SB-747651A exerts its anti-cancer effects by modulating key signaling pathways that drive tumor growth and survival. Its primary targets, MSK1/2, are downstream of the MAPK/ERK and p38 pathways. Furthermore, its inhibitory action on RSK, Akt, and p70S6K allows it to impact the PI3K/Akt/mTOR pathway.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the efficacy of this compound in cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of SB-747651A on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Prepare serial dilutions of SB-747651A in complete culture medium.
-
Remove the medium and add 100 µL of the SB-747651A dilutions to the respective wells. Include vehicle control wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SB 747651A dihydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
The Role of SB-747651A Dihydrochloride in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-747651A dihydrochloride is a potent, ATP-competitive small molecule inhibitor primarily targeting Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][2][3] Initially developed as a tool compound to elucidate the complex functions of MSK1, it has revealed a nuanced and multifaceted role for this kinase in the inflammatory response. Contrary to a simple pro- or anti-inflammatory function, MSK1, and by extension its inhibitor SB-747651A, modulates distinct arms of the inflammatory cascade, including cytokine production and leukocyte trafficking. This technical guide provides an in-depth analysis of the mechanism of action of SB-747651A, summarizing key quantitative data, detailing experimental protocols from foundational studies, and visualizing the core signaling pathways involved.
Core Mechanism of Action: MSK1 Inhibition
SB-747651A acts as a potent inhibitor of the N-terminal kinase domain of MSK1.[4] In vitro kinase assays have established its high affinity for MSK1.[1][3][4] While it is considered a selective inhibitor, particularly when compared to older compounds like H89 and Ro 31-8220, it does exhibit activity against other kinases at higher concentrations.[1][3] Its primary function in experimental settings is to block the phosphorylation of MSK1 substrates, thereby inhibiting the downstream signaling cascade.
In Vitro Kinase Inhibition Profile
The inhibitory activity of SB-747651A has been characterized against a panel of kinases, demonstrating high potency for MSK1 and a select few other kinases.
| Target Kinase | IC50 (in vitro) | Concentration for Cellular Activity | Reference |
| MSK1 | 11 nM | 5-10 µM | [1][3][5] |
| PRK2 | Similar potency to MSK1 at 1 µM | Not specified | [1][3] |
| RSK1 | Similar potency to MSK1 at 1 µM | Not specified | [1][3] |
| p70S6K | Similar potency to MSK1 at 1 µM | Not specified | [1][3] |
| ROCK-II | Similar potency to MSK1 at 1 µM | Not specified | [1][3] |
The MSK1 Signaling Pathway in Inflammation
MSK1 is a nuclear kinase that acts as a convergence point for two major Mitogen-Activated Protein Kinase (MAPK) pathways: ERK1/2 and p38.[3][6] Upon activation by inflammatory stimuli such as lipopolysaccharide (LPS) via Toll-like receptors (TLRs), upstream kinases activate p38 and ERK1/2, which in turn phosphorylate and activate MSK1.[6][7] Activated MSK1 then phosphorylates nuclear substrates, most notably the transcription factor CREB (cAMP response element-binding protein) and Histone H3, leading to changes in gene expression.[3][7]
Dual Role in Cytokine Regulation
The role of MSK1 in regulating cytokine production is complex. Studies using SB-747651A and MSK1/2-knockout macrophages have revealed that MSK1 is crucial for the production of key anti-inflammatory cytokines, while simultaneously participating in a negative feedback loop that limits the production of pro-inflammatory cytokines.
-
Inhibition of Anti-Inflammatory Cytokines : Treatment with SB-747651A inhibits the LPS-induced production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][3] MSK1 is required for the transcription of IL-10, and its inhibition leads to a dampened anti-inflammatory response.[6][7] MSK1 also promotes the expression of another anti-inflammatory molecule, the IL-1 receptor antagonist (IL-1ra).[8][9]
-
Elevation of Pro-Inflammatory Cytokines : Paradoxically, both the use of SB-747651A and the genetic knockout of MSK1/2 result in an increase in the production of pro-inflammatory cytokines by macrophages in response to LPS.[1][3] This suggests that MSK1 is a key component of a negative feedback mechanism that normally resolves the inflammatory response. By inducing anti-inflammatory molecules like IL-10 and DUSP1 (a phosphatase that inactivates p38), MSK1 helps to terminate TLR signaling.[8][10] Inhibition of MSK1 disrupts this feedback, leading to a sustained and elevated pro-inflammatory state.
Modulation of Neutrophil Recruitment
In contrast to its effects on macrophage cytokine production, the inhibition of MSK1 by SB-747651A demonstrates clear modulatory effects on neutrophil trafficking during acute inflammation, which can be interpreted as anti-inflammatory in nature.[11] In vivo studies using intravital microscopy of the mouse cremaster muscle have been pivotal in elucidating this role.[11][12][13]
SB-747651A treatment in response to the chemokine CXCL2 was found to:
-
Enhance Neutrophil Adhesion : The number of neutrophils firmly adhering to the venular endothelium was increased.[11]
-
Reduce Intraluminal Crawling : The movement of adherent neutrophils along the vessel wall to find optimal sites for emigration was reduced.[11] This effect is dependent on the integrin Mac-1.[12]
-
Attenuate Emigration : The overall rate of neutrophils moving from the bloodstream into the tissue was temporally decreased.[11]
-
Increase Transmigration Time : The time taken for an individual neutrophil to cross the endothelial barrier was significantly increased.[11]
-
Decrease Tissue Migration Velocity : Once in the extravascular tissue, the speed of neutrophil migration towards the chemoattractant source was decreased.[11]
In Vivo Effects on Neutrophil Recruitment
Quantitative data from in vivo models highlights the significant impact of SB-747651A on the physical steps of neutrophil extravasation.
| Parameter | Effect of SB-747651A (3 mg/kg) | Model System | Reference |
| Neutrophil Adhesion | Increased | Mouse Cremaster Muscle (CXCL2-induced) | [11][14] |
| Neutrophil Emigration | Temporally Attenuated | Mouse Cremaster Muscle (CXCL2-induced) | [11][14] |
| Intraluminal Crawling | Reduced | Mouse Cremaster Muscle (CXCL2-induced) | [11][14] |
| Transmigration Time | Increased | Mouse Cremaster Muscle (CXCL2-induced) | [11][14] |
| Detachment Time | Increased | Mouse Cremaster Muscle (CXCL2-induced) | [11][14] |
| Extravascular Migration Velocity | Decreased | Mouse Cremaster Muscle (CXCL2-induced) | [11][14] |
| Mac-1 (αMβ2) Expression | Attenuated | Isolated Neutrophils (CXCL2-stimulated) | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize the function of SB-747651A.
Macrophage Stimulation and Cytokine Analysis
This protocol is used to assess the effect of SB-747651A on cytokine production in macrophages.
-
Cell Culture : Bone marrow-derived macrophages (BMDMs) are cultured from wild-type or MSK1/2-knockout mice.
-
Pre-treatment : Cells are pre-incubated with SB-747651A (typically 5-10 µM) or vehicle control (DMSO) for 1 hour.
-
Stimulation : Macrophages are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified time course (e.g., 4-24 hours).
-
Supernatant Collection : At the end of the stimulation period, the cell culture supernatant is collected.
-
Cytokine Measurement : The concentration of cytokines (e.g., IL-10, TNF-α, IL-12) in the supernatant is quantified using a multiplex bead-based assay (e.g., Luminex) or ELISA, according to the manufacturer's instructions.[15]
In Vivo Neutrophil Recruitment via Intravital Microscopy
This protocol allows for the real-time visualization and quantification of neutrophil behavior in the microvasculature.[1][2][16]
Conclusion
This compound is an invaluable chemical probe for dissecting the role of MSK1 in inflammation. Its application has demonstrated that MSK1 is not a simple pro-inflammatory kinase but a critical regulator of inflammatory homeostasis. By inhibiting MSK1, SB-747651A reveals the kinase's essential function in producing anti-inflammatory cytokines (IL-10, IL-1ra) and establishing a negative feedback loop on TLR signaling in macrophages.[1][8] Concurrently, its inhibition modulates the physical process of neutrophil recruitment, slowing migration and extravasation, which represents a distinct anti-inflammatory effect.[11] This dual functionality underscores the complexity of targeting single kinases for inflammatory diseases and highlights the importance of understanding context-specific signaling outcomes. For researchers, SB-747651A remains a selective and potent tool for exploring the intricate roles of MSK1 in immunity, neuroscience, and beyond.
References
- 1. Tracking Neutrophil Intraluminal Crawling, Transendothelial Migration and Chemotaxis in Tissue by Intravital Video Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tracking neutrophil intraluminal crawling, transendothelial migration and chemotaxis in tissue by intravital video microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. SB 747651A dihydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
- 6. p38δ controls Mitogen- and Stress-activated Kinase-1 (MSK1) function in response to toll-like receptor activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Emerging Roles of the Mitogen and Stress Activated Kinases MSK1 and MSK2 [frontiersin.org]
- 8. portlandpress.com [portlandpress.com]
- 9. MSK1 regulates the transcription of IL-1ra in response to TLR activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MSK1 and MSK2 Inhibit Lipopolysaccharide-Induced Prostaglandin Production via an Interleukin-10 Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Specific Mitogen- and Stress-Activated Protein Kinase MSK1 Inhibitor SB-747651A Modulates Chemokine-Induced Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Intravital Microscopy in the Cremaster Muscle Microcirculation for Endothelial Dysfunction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Leukocyte Infiltration of Cremaster Muscle in Mice Assessed by Intravital Microscopy [jove.com]
SB-747651A dihydrochloride for glioblastoma studies
An In-Depth Technical Guide on SB-747651A Dihydrochloride for Glioblastoma Studies
Introduction
Glioblastoma multiforme (GBM) stands as the most prevalent and aggressive primary brain tumor in adults, with a median survival of just 12-15 months.[1][2] Its profound lethality is largely attributed to the dysregulation of numerous critical signaling pathways that govern cell growth, proliferation, and survival.[1][2][3] While many single-target small molecule inhibitors have been explored as potential therapeutics, they have demonstrated limited success in clinical trials.[4][5] This has shifted focus towards multi-target inhibitors that can simultaneously engage several oncogenic pathways.
SB-747651A is a multi-target small-molecule inhibitor that has shown promise in preclinical glioblastoma models.[4] This technical guide provides a comprehensive overview of SB-747651A for researchers, scientists, and drug development professionals, summarizing its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation for glioblastoma.
Mechanism of Action
SB-747651A functions as a multi-target kinase inhibitor, impacting several critical signaling pathways implicated in glioblastoma pathogenesis.[4] In vitro, SB-747651A inhibits Mitogen- and Stress-Activated Kinase 1 (MSK1) with an IC50 value of 11 nM.[6] A broader kinase screen revealed that at a concentration of 1 µM, it also potently inhibits PRK2, RSK1, p70S6K, and ROCK-II.[6]
In glioblastoma cells, SB-747651A has been shown to inhibit key nodes within the PI3K-Akt-mTOR and MAPK signaling cascades.[4] Treatment of patient-derived glioblastoma spheroid cultures with SB-747651A leads to a significant reduction in the phosphorylation levels of mTOR, CREB (a downstream effector in both MAPK and PI3K pathways), and GSK3α/β.[4] This disruption of oncogenic signaling leads to several downstream anti-cancer effects, including altered glycogen metabolism, increased intracellular reactive oxygen species, and reduced expression of the cancer stemness marker SOX2.[4]
The ability of SB-747651A to simultaneously inhibit multiple pro-tumorigenic pathways, such as the classical ERK MAP kinase pathway, the JNK/p38 MAP kinase pathway, and the PI3k-Akt-mTOR pathway, provides a strong rationale for its investigation as a therapeutic agent for glioblastoma.[4]
Data Presentation: Quantitative Summary
The anti-cancer effects of SB-747651A have been quantified in both in vitro and in vivo glioblastoma models.[4] The data highlights its impact on cell viability, migration, and key signaling protein activity.
Table 1: In Vitro Efficacy of SB-747651A in Patient-Derived Glioblastoma Spheroid Cultures
| Parameter | Cell Line | Concentration | Result |
| Cell Migration | T78 | 5 µM | 30.2% reduction in migration distance |
| 10 µM | 37.8% reduction in migration distance | ||
| T86 | 5 µM | 50.8% reduction in migration distance | |
| 10 µM | 60.4% reduction in migration distance | ||
| T111 | 5-10 µM | No significant difference | |
| Phosphorylation Levels | (Cell mix) | 10 µM (48h) | GSK3α/β: 53.4% reduction |
| CREB: 34% reduction | |||
| mTOR: 21.4% reduction | |||
| Viability (LC50) | (Not specified) | >100 µM | Modest cell death at lower concentrations |
Data sourced from Johansson et al., 2021.[4]
Table 2: In Vivo Efficacy of SB-747651A in a Murine Orthotopic Xenograft Model
| Parameter | Treatment Group | Dosage | Outcome |
| Survival | SB-747651A | 25 mg/kg (5 days/week for 8 weeks) | Significantly prolonged survival |
| Toxicity | SB-747651A | 25 mg/kg (5 days/week for 8 weeks) | No adverse effects observed |
Data sourced from Johansson et al., 2021.[4]
Experimental Protocols
The following protocols are based on the methodologies described for the evaluation of SB-747651A in glioblastoma.[4]
Patient-Derived Glioblastoma Spheroid Cultures
-
Cell Source: Fresh tumor tissue obtained from glioblastoma patients during surgery.
-
Culture Medium: Serum-free neurosphere medium supplemented with growth factors (e.g., EGF and FGF).
-
Protocol:
-
Tumor tissue is mechanically and enzymatically dissociated into a single-cell suspension.
-
Cells are plated in non-adherent culture flasks to promote spheroid formation.
-
Spheroids are cultured at 37°C in a 5% CO2 incubator.
-
For experiments, spheroids of a consistent size are selected and treated with SB-747651A (e.g., 5-10 µM) or vehicle control for specified durations.
-
Cell Migration Assay (Spheroid-based)
-
Objective: To assess the effect of SB-747651A on the migratory capacity of glioblastoma cells.
-
Protocol:
-
Individual spheroids are seeded into the center of a 96-well plate coated with an extracellular matrix protein (e.g., laminin).
-
The wells are filled with culture medium containing either SB-747651A at desired concentrations (5 µM and 10 µM) or a vehicle control.
-
The plate is incubated, and images are captured at regular intervals (e.g., 0, 24, 48 hours) using a microscope.
-
The migration distance is quantified by measuring the area covered by cells that have migrated away from the central spheroid core using image analysis software.
-
Phospho-Protein Analysis (Western Blotting)
-
Objective: To determine the effect of SB-747651A on the phosphorylation status of key signaling proteins.
-
Protocol:
-
Glioblastoma spheroids are treated with SB-747651A (e.g., 10 µM) or vehicle for a specified time (e.g., 48 hours).
-
Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., mTOR, CREB, GSK3).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the relative phosphorylation levels.
-
Murine Orthotopic Glioblastoma Xenograft Model
-
Objective: To evaluate the in vivo efficacy and toxicity of SB-747651A.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID).
-
Protocol:
-
Patient-derived glioblastoma cells are stereotactically implanted into the brain of the mice.
-
Tumor growth is monitored using non-invasive imaging techniques (e.g., bioluminescence or MRI).
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The treatment group receives SB-747651A (e.g., 25 mg/kg) via a clinically relevant route (e.g., oral gavage), typically 5 days per week. The control group receives a vehicle.
-
Animal health, body weight, and neurological symptoms are monitored regularly.
-
The primary endpoint is overall survival, which is plotted using a Kaplan-Meier curve. Statistical significance between groups is determined using a log-rank test.
-
Conclusion
This compound demonstrates significant anti-cancer effects in preclinical models of glioblastoma.[4] Its multi-targeted mechanism of action, which involves the simultaneous inhibition of key oncogenic pathways like PI3K-Akt-mTOR and MAPK, presents a compelling strategy to overcome the resistance often seen with single-target agents.[4] The in vitro data show clear effects on cell migration and signaling, while the in vivo studies confirm its ability to prolong survival without significant toxicity.[4] These findings underscore the potential of SB-747651A as a candidate for further investigation in glioblastoma therapy. A more in-depth clarification of its mechanisms of action in cancer cells is an important next step before its potential application as an anticancer agent can be fully considered.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Deregulated Signaling Pathways in Glioblastoma Multiforme: Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule kinase inhibitors in glioblastoma: a systematic review of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SB-747651A Dihydrochloride: A Potent MSK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-747651A dihydrochloride is a potent, ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1), a key enzyme in cellular signaling pathways related to inflammation and transcription. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of this compound. Detailed experimental protocols for its application in in-vitro and in-vivo research are presented, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate its use in drug discovery and development.
Chemical Structure and Properties
This compound is the salt form of SB-747651A, which enhances its water solubility and stability.[1]
Chemical Name: 2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-N-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridin-7-amine dihydrochloride
Image of Chemical Structure:
(A 2D chemical structure image would be placed here in a full whitepaper)
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-N-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridin-7-amine dihydrochloride | N/A |
| CAS Number | 1781882-72-1 | [2] |
| Molecular Formula | C₁₆H₂₂N₈O · 2HCl | [3] |
| Molecular Weight | 415.32 g/mol | [3] |
| SMILES | CCN1C(C2=C(N=C1)C=NC(NCC3CCNCC3)=C2)=NC4=NON=C4N.Cl.Cl | [2] |
| Solubility | Soluble to 50 mM in water and DMSO | [4] |
| Storage | Desiccate at room temperature. For long-term storage, -20°C is recommended. | [4] |
| Appearance | White to off-white solid | [5] |
Pharmacological Properties and Mechanism of Action
SB-747651A is a potent and ATP-competitive inhibitor of MSK1, with an IC₅₀ of 11 nM in in-vitro kinase assays.[2][4] MSK1 is a nuclear kinase that is activated downstream of the ERK1/2 and p38 MAPK signaling pathways.[4] It plays a crucial role in the phosphorylation of transcription factors such as CREB (cAMP response element-binding protein) and histone H3, thereby regulating gene expression involved in inflammatory responses.[4]
The primary mechanism of action of SB-747651A is the inhibition of the N-terminal kinase domain of MSK1.[1] This prevents the subsequent phosphorylation of its downstream targets.
SB-747651A also exhibits inhibitory activity against other kinases, particularly within the AGC kinase family.
Table 2: Kinase Inhibition Profile of SB-747651A
| Kinase | IC₅₀ (nM) | Reference(s) |
| MSK1 | 11 | [2][4] |
| PRK2 | Similar potency to MSK1 | [4] |
| RSK1 | Similar potency to MSK1 | [4] |
| p70S6K | Similar potency to MSK1 | [4] |
| ROCK-II | Similar potency to MSK1 | [4] |
In-Vitro Activity
-
Anti-inflammatory Effects: SB-747651A has been shown to inhibit the production of the anti-inflammatory cytokine IL-10 in lipopolysaccharide (LPS)-stimulated macrophages.[4]
-
Neutrophil Migration: The compound affects CXCL2-induced intraluminal crawling of neutrophils in a Mac-1-dependent manner.[2]
-
Anticancer Activity: In patient-derived glioblastoma spheroid cultures, SB-747651A at concentrations of 5–10 µM reduced cell proliferation, spheroid formation, and migration, while inducing apoptosis.[6] It was observed to decrease the phosphorylation of mTOR, CREB, and GSK3.[6]
In-Vivo Activity
-
Glioblastoma Mouse Model: In an orthotopic xenograft mouse model of glioblastoma, administration of SB-747651A at a dose of 25 mg/kg (intraperitoneal injection, 5 days/week for 8 weeks) significantly prolonged the survival of the mice.[6]
Signaling Pathway
The following diagram illustrates the signaling pathway in which MSK1 is involved and the point of inhibition by SB-747651A.
Experimental Protocols
In-Vitro Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of SB-747651A against MSK1.
Materials:
-
Recombinant active MSK1 enzyme
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
ATP
-
Peptide substrate for MSK1 (e.g., Crosstide)
-
This compound
-
DMSO
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the inhibitor in kinase buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the MSK1 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay which measures ADP production.
-
Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Western Blot for CREB Phosphorylation
This protocol describes the detection of phosphorylated CREB in cell lysates following treatment with SB-747651A.
Materials:
-
Cell line of interest (e.g., HeLa, macrophages)
-
Cell culture medium and supplements
-
This compound
-
Stimulant (e.g., PMA, LPS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow to desired confluency.
-
Pre-treat cells with various concentrations of SB-747651A or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist to induce CREB phosphorylation.
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total CREB for loading control.
In-Vivo Glioblastoma Xenograft Model
This protocol provides an outline for evaluating the efficacy of SB-747651A in a mouse model of glioblastoma.[6]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Glioblastoma cell line (e.g., patient-derived spheroids)
-
This compound
-
Vehicle (e.g., sterile saline or PBS)
-
Surgical instruments for intracranial injection
-
Anesthesia
Procedure:
-
Culture the glioblastoma cells.
-
Anesthetize the mice and surgically implant the glioblastoma cells into the brain.
-
Allow the tumors to establish for a set period.
-
Randomize the mice into treatment and control groups.
-
Administer SB-747651A (e.g., 25 mg/kg) or vehicle via intraperitoneal injection according to a defined schedule (e.g., 5 days a week for 8 weeks).
-
Monitor the health and body weight of the mice regularly.
-
Monitor tumor growth using non-invasive imaging techniques if available (e.g., bioluminescence or MRI).
-
Record the survival of the mice in each group.
-
At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., histology, immunohistochemistry).
Conclusion
This compound is a valuable research tool for investigating the role of MSK1 in various cellular processes, including inflammation, immune response, and cancer. Its potency and well-characterized mechanism of action make it a suitable candidate for further preclinical and potentially clinical development. This guide provides essential information and protocols to aid researchers in utilizing this compound effectively in their studies.
References
- 1. A Cytotoxic Three-Dimensional-Spheroid, High-Throughput Assay using Patient Derived Glioma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SB 747651A dihydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
SB-747651A dihydrochloride CAS number and supplier
An In-depth Technical Guide to SB-747651A Dihydrochloride
Introduction
This compound is a potent and selective, ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][2][3] It serves as a critical research tool for elucidating the cellular functions of MSK1, a nuclear protein kinase that plays a key role in the regulation of transcription downstream of the p38 and ERK1/2 MAPK signaling pathways.[4][5] This guide provides comprehensive technical information on this compound, including its chemical properties, mechanism of action, experimental protocols, and relevant signaling pathways.
Chemical and Physical Properties
This compound is a well-characterized small molecule with defined physical and chemical properties crucial for its application in experimental settings.
| Property | Value | References |
| CAS Number | 1781882-72-1 | [1][6][7][8] |
| Molecular Formula | C₁₆H₂₂N₈O·2HCl | [7] |
| Molecular Weight | 415.32 g/mol | [2][7][8] |
| Purity | ≥98% (by HPLC) | [2][6][7] |
| Solubility | Soluble to 50 mM in Water and DMSO | [1][7] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1][2] |
| Storage (In Solvent) | -80°C for 1-6 months; -20°C for 1 month | [1][2][3] |
Mechanism of Action and Biological Activity
SB-747651A is an ATP-competitive inhibitor that targets the N-terminal kinase domain of MSK1, exhibiting high potency with an IC₅₀ value of 11 nM in in vitro kinase assays.[1][2][4][9] MSK1 and the related MSK2 are nuclear kinases activated by the ERK1/2 and p38 MAPK pathways.[4] They regulate gene expression through the phosphorylation of transcription factors like CREB (cAMP-response-element-binding protein) and chromatin-modifying proteins such as histone H3.[4]
While highly potent for MSK1, SB-747651A also demonstrates inhibitory activity against other kinases, particularly within the AGC kinase family. At a concentration of 1 µM, it has been shown to inhibit PRK2, RSK1, p70S6K, and ROCK-II with a potency similar to that for MSK1.[1][3][4] In cellular assays, complete inhibition of MSK activity is typically observed at concentrations between 5-10 µM.[4][9]
The biological effects of SB-747651A are extensively studied in the context of inflammation. It has been shown to block the production of the anti-inflammatory cytokine IL-10 in macrophages stimulated with lipopolysaccharide (LPS).[4] Conversely, its use, similar to MSK1/2 knockout, leads to an increase in the production of pro-inflammatory cytokines.[4] Furthermore, SB-747651A modulates the recruitment of neutrophils in response to chemokines like CXCL2 by affecting various stages of the recruitment cascade, including adhesion, crawling, and migration.[1][3][10]
Quantitative Data on Biological Activity
Table 1: In Vitro Kinase Inhibition Profile
| Target Kinase | IC₅₀ | Notes | References |
|---|---|---|---|
| MSK1 | 11 nM | ATP-competitive inhibition of the N-terminal kinase domain. | [1][3][4][9] |
| PRK2 | Similar potency to MSK1 | Inhibited at 1 µM concentration. | [1][3][4] |
| RSK1 | Similar potency to MSK1 | Inhibited at 1 µM concentration. | [1][3][4] |
| p70S6K | Similar potency to MSK1 | Inhibited at 1 µM concentration. | [1][3][4] |
| ROCK-II | Similar potency to MSK1 | Inhibited at 1 µM concentration. |[1][3][4] |
Table 2: Cellular and In Vivo Activity
| Model System | Concentration / Dosage | Administration | Observed Effect | References |
|---|---|---|---|---|
| Neutrophils | 5 µM | In vitro | Affects CXCL2-induced intraluminal crawling and increases transmigration time. | [1][3] |
| Macrophages | 5-10 µM | In vitro (LPS stimulation) | Inhibits production of anti-inflammatory cytokine IL-10. | [4] |
| Mouse Model | 3 mg/kg | Intrascrotal injection | Increases neutrophil adhesion following CXCL2 stimulation. | [1] |
| Mouse Peritonitis Model | 3 mg/kg | Intraperitoneal (i.p.) | Enhances neutrophil extravasation at 3 and 4 hours post-stimulation. |[1][3] |
Signaling Pathways and Visualizations
The primary signaling cascade involving SB-747651A is the MAPK pathway leading to MSK1 activation.
Caption: MAPK/MSK1 signaling pathway and the inhibitory action of SB-747651A.
SB-747651A is selective but not exclusive to MSK1, affecting other kinases as well.
Caption: Primary and secondary kinase targets of SB-747651A.
Experimental Protocols
In Vitro Kinase Assay
This protocol is used to determine the IC₅₀ of SB-747651A against a target kinase.
-
Objective: To measure the concentration-dependent inhibition of MSK1 by SB-747651A.
-
Methodology:
-
Recombinant MSK1 enzyme is incubated with a specific peptide substrate (e.g., Crosstide) and γ-³²P-ATP in a kinase buffer.
-
A range of concentrations of SB-747651A (e.g., 0.003 to 100 µM) is added to the reaction mixtures.[9] A control reaction contains DMSO vehicle.
-
The reaction is allowed to proceed for a set time (e.g., 20-30 minutes) at 30°C and is then stopped.
-
The phosphorylated peptide is separated from the free γ-³²P-ATP, typically using phosphocellulose paper and subsequent washing steps.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Activity is expressed as a percentage of the control, and the IC₅₀ value is calculated by fitting the data to a dose-response curve.
-
Cellular MSK Activity Inhibition Assay
This protocol assesses the ability of SB-747651A to inhibit MSK1 activity within a cellular context.
-
Objective: To confirm the inhibition of MSK1 substrate phosphorylation in cells.
-
Methodology:
-
Cell Culture: Plate cells (e.g., HEK-293, HeLa, or macrophages) and grow to 80-90% confluency.[9]
-
Pre-treatment: Pre-incubate the cells with various concentrations of SB-747651A (e.g., 1-10 µM) or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with a known MSK1 activator, such as PMA (50 ng/mL) or UV-C radiation to activate the ERK1/2 or p38 pathways, respectively.[9]
-
Lysis: After a short stimulation period (e.g., 30 minutes), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for phosphorylated MSK1 substrates, such as phospho-CREB (Ser133) or phospho-Histone H3 (Ser10). Use antibodies for total CREB/Histone H3 as loading controls.
-
Analysis: Quantify band intensities to determine the reduction in substrate phosphorylation in inhibitor-treated samples compared to the stimulated control.
-
In Vivo Neutrophil Recruitment Model
This protocol evaluates the effect of SB-747651A on neutrophil behavior in a live animal model using intravital microscopy.[10]
-
Objective: To visualize and quantify the effect of MSK1 inhibition on chemokine-induced neutrophil adhesion, crawling, and emigration.
-
Methodology:
-
Animal Preparation: Anesthetize a male C57BL/6 mouse and exteriorize the cremaster muscle for microscopic observation.[1]
-
Treatment: Administer SB-747651A (e.g., 3 mg/kg) via intraperitoneal or intrascrotal injection.[1]
-
Stimulation: Administer the chemokine CXCL2 via intrascrotal injection to induce a local inflammatory response.
-
Intravital Microscopy: Mount the mouse on a microscope stage equipped for intravital imaging. Observe and record neutrophil interactions with the venular endothelium in the cremaster muscle over a period of several hours.
-
Data Analysis: Analyze the recorded videos to quantify various parameters of the neutrophil recruitment cascade, including the number of adherent cells, intraluminal crawling velocity, and transmigration time.[1][3][10]
-
Caption: Workflow for in vivo analysis of neutrophil recruitment.
Suppliers
This compound is available from several reputable suppliers for research purposes, including:
-
Tocris Bioscience (part of Bio-Techne)[6]
-
TargetMol[1]
-
MedKoo Biosciences[8]
-
MedChemExpress[3]
-
R&D Systems[7]
-
APExBIO[11]
-
Axon Medchem[12]
Conclusion
This compound is an invaluable pharmacological tool for investigating the roles of MSK1 in cellular signaling, gene expression, and pathophysiology, particularly in the context of inflammation. Its high potency and well-characterized selectivity profile, despite some off-target effects on related kinases, allow for targeted studies of the MAPK/MSK signaling axis. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.
References
- 1. This compound | ROCK | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimuli That Activate MSK in Cells and the Molecular Mechanism of Activation - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. SB 747651A dihydrochloride (4630) by Tocris, Part of Bio-Techne [bio-techne.com]
- 7. rndsystems.com [rndsystems.com]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 10. The Specific Mitogen- and Stress-Activated Protein Kinase MSK1 Inhibitor SB-747651A Modulates Chemokine-Induced Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. axonmedchem.com [axonmedchem.com]
Methodological & Application
Application Notes and Protocols for SB-747651A Dihydrochloride in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-747651A dihydrochloride is a potent and selective, ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][2][3] It targets the N-terminal kinase domain of MSK1 with high affinity.[1] Understanding the cellular effects of SB-747651A is crucial for research in inflammation, oncology, and neurobiology. Western blot analysis is a fundamental technique to elucidate the impact of this inhibitor on cellular signaling pathways by examining the phosphorylation status and expression levels of key proteins. These application notes provide detailed protocols and guidance for utilizing this compound in Western blot experiments.
Mechanism of Action
This compound primarily inhibits MSK1, a nuclear kinase that plays a critical role in the transcriptional regulation of immediate-early genes. MSK1 is activated downstream of the ERK1/2 and p38 MAPK signaling pathways.[2][4] Upon activation, MSK1 phosphorylates various substrates, including CREB (cAMP response element-binding protein) and histone H3, leading to changes in gene expression.[2][4][5] By inhibiting MSK1, SB-747651A allows for the investigation of MSK1-dependent signaling events.
Data Presentation
Inhibitor Profile: this compound
| Parameter | Value | Reference |
| Primary Target | Mitogen- and Stress-Activated Kinase 1 (MSK1) | [1][2][3] |
| In Vitro IC50 (MSK1) | 11 nM | [2][4] |
| Effective Cellular Concentration | 5-10 µM | [2][4] |
| Other Kinases Inhibited | MSK2, PKA, PKB, RSK, p70S6K, PRK2, ROCK-II | [1][2][3] |
Recommended Antibody Targets for Western Blot Analysis
| Target Protein | Phosphorylation Site | Expected Effect of SB-747651A | Recommended Application |
| MSK1 | Phospho-Ser376 / Thr581 | No direct change in upstream phosphorylation | Verify upstream pathway activation |
| CREB | Phospho-Ser133 | Decreased phosphorylation | Assess MSK1 downstream activity |
| Histone H3 | Phospho-Ser10 / Ser28 | Decreased phosphorylation | Analyze chromatin remodeling effects |
| ERK1/2 | Phospho-Thr202/Tyr204 | No change | Control for upstream signaling |
| p38 MAPK | Phospho-Thr180/Tyr182 | No change | Control for upstream signaling |
Signaling Pathway
The following diagram illustrates the signaling pathway involving MSK1 and the point of inhibition by SB-747651A.
Caption: MSK1 signaling pathway and inhibition by SB-747651A.
Experimental Protocols
A. Cell Culture and Treatment
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Starvation (Optional): For studies involving stimulation, serum-starve the cells for 4-16 hours prior to treatment to reduce basal kinase activity.
-
Inhibitor Preparation: Prepare a stock solution of this compound in sterile DMSO or water.[1] Further dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Pre-treatment: Add the SB-747651A-containing medium to the cells and incubate for 1-2 hours. This allows for sufficient time for the inhibitor to enter the cells and inhibit MSK1.
-
Stimulation (Optional): If investigating the inhibition of a stimulated pathway, add the agonist (e.g., PMA, Anisomycin, LPS) for the appropriate time (e.g., 15-30 minutes) in the continued presence of SB-747651A.
-
Cell Lysis: After treatment, immediately place the culture plates on ice and proceed to cell lysis.
B. Western Blot Protocol
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the signal of the protein of interest to a loading control (e.g., GAPDH, β-actin, or total protein stain).
-
Experimental Workflow
The following diagram outlines the key steps for a Western blot experiment using SB-747651A.
Caption: Western blot workflow for SB-747651A treatment.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| No inhibition observed | Insufficient inhibitor concentration or incubation time. | Optimize the concentration of SB-747651A (try a dose-response) and increase the pre-incubation time. |
| Degraded inhibitor. | Use a fresh stock of SB-747651A. Store the stock solution properly. | |
| High background | Insufficient blocking or washing. | Increase blocking time and the number/duration of washes. |
| Antibody concentration too high. | Optimize primary and secondary antibody dilutions. | |
| Weak or no signal | Low protein concentration. | Load more protein onto the gel. |
| Inefficient antibody binding. | Use a recommended antibody and optimize its dilution. Ensure the antibody is validated for Western blot. | |
| Inefficient protein transfer. | Verify transfer efficiency using a Ponceau S stain. |
Conclusion
This compound is a valuable tool for dissecting the roles of MSK1 in cellular processes. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize this inhibitor in Western blot analyses, enabling the generation of robust and reproducible data. Careful optimization of experimental conditions for specific cell systems and targets is essential for successful outcomes.
References
Application Notes and Protocols for Kinase Assay using SB-747651A Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-747651A dihydrochloride is a potent and ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][2][3] It has been identified as a valuable tool for studying the cellular functions of MSK1 and related kinases. This document provides detailed protocols for an in vitro kinase assay using this compound, along with relevant data on its inhibitory activity and a depiction of the associated signaling pathway.
SB-747651A is a potent, ATP-competitive inhibitor of mitogen- and stress-activated kinase 1 (MSK1) with an IC50 of 11 nM.[1][2][3] In cellular assays, it has been shown to fully inhibit MSK activity at concentrations of 5-10 μM.[3][4] While SB-747651A is highly potent against MSK1, it also exhibits inhibitory activity against other kinases, including MSK2, PKA, PKB, RSK, p70S6K, PRK2, and ROCK-II. At a concentration of 1 µM, SB-747651A inhibits PRK2, RSK1, p70S6K, and ROCK-II with a potency similar to that against MSK1.[3][5]
Data Presentation
The inhibitory activity of this compound against various kinases is summarized in the table below. This data is crucial for designing experiments and interpreting results, as it provides insight into the inhibitor's selectivity profile.
| Kinase | IC50 (nM) | Notes |
| MSK1 | 11 | Potent, ATP-competitive inhibition. |
| MSK2 | - | Inhibited by SB-747651A. |
| PKA | - | Inhibited by SB-747651A. |
| PKB | - | Inhibited by SB-747651A. |
| RSK1 | - | Inhibited with similar potency to MSK1 at 1 µM. |
| p70S6K | - | Inhibited with similar potency to MSK1 at 1 µM. |
| PRK2 | - | Inhibited with similar potency to MSK1 at 1 µM. |
| ROCK-II | - | Inhibited with similar potency to MSK1 at 1 µM. |
Signaling Pathway
SB-747651A primarily targets the MSK1 signaling pathway. MSK1 is a nuclear kinase that is activated downstream of the ERK1/2 and p38 MAPK pathways.[6] Once activated, MSK1 phosphorylates various substrates, including transcription factors like CREB and histone H3, leading to changes in gene expression.[6][7] The following diagram illustrates the canonical MSK1 signaling pathway.
Experimental Protocols
This section provides a detailed protocol for an in vitro kinase assay to determine the inhibitory effect of this compound on a target kinase (e.g., MSK1 or p70S6K). The ADP-Glo™ Kinase Assay is recommended for its high sensitivity and broad applicability.
Materials:
-
This compound
-
Recombinant human kinase (e.g., MSK1, p70S6K)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Experimental Workflow:
The following diagram outlines the key steps in the kinase inhibition assay.
Detailed Protocol:
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
Serial Dilutions: Perform serial dilutions of the SB-747651A stock solution in kinase assay buffer to achieve the desired final concentrations for the assay (e.g., a 10-point, 3-fold dilution series starting from 100 µM).
-
Kinase Solution: Dilute the recombinant kinase to the desired concentration in kinase assay buffer. The optimal concentration should be determined empirically by performing a kinase titration.
-
Substrate/ATP Mix: Prepare a 2X solution of the substrate peptide and ATP in kinase assay buffer. The ATP concentration should be at or near the Km for the specific kinase, if known.
-
-
Assay Setup (96-well plate format):
-
Add 5 µL of the serially diluted SB-747651A or vehicle (DMSO in kinase assay buffer for control wells) to the wells of the assay plate.
-
Add 5 µL of the diluted kinase solution to each well.
-
Include "no enzyme" control wells containing 5 µL of kinase assay buffer instead of the kinase solution.
-
Gently mix the plate and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation and Incubation of Kinase Reaction:
-
Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP mix to each well.
-
Mix the plate gently and incubate for 60 minutes at 30°C. The incubation time may need to be optimized based on the activity of the kinase.
-
-
Signal Detection (using ADP-Glo™ Kinase Assay):
-
Equilibrate the plate to room temperature.
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (from "no enzyme" control wells) from all other readings.
-
Calculate the percent inhibition for each concentration of SB-747651A relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
This compound is a valuable research tool for investigating the roles of MSK1 and other related kinases in cellular processes. The provided protocols and data will aid researchers in effectively utilizing this inhibitor in their kinase assays. Careful consideration of the inhibitor's selectivity profile is recommended for the accurate interpretation of experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ROCK | TargetMol [targetmol.com]
- 3. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Emerging Roles of the Mitogen and Stress Activated Kinases MSK1 and MSK2 [frontiersin.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for SB-747651A Dihydrochloride in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the in vivo use of SB-747651A dihydrochloride, a potent and ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1). The following sections detail its application in oncology and inflammation research, presenting key quantitative data and experimental protocols from published studies.
Mechanism of Action
SB-747651A is a multi-target small-molecule inhibitor that primarily targets MSK1/2 and RSK1/2 in the MAPK pathway, as well as Akt and p70S6K in the PI3K-Akt-mTOR pathway.[1] This dual inhibition of multiple signaling pathways provides a strong basis for its investigation as an anticancer agent.[1] In vitro, SB-747651A inhibits MSK1 with an IC50 value of 11 nM.[2][3] In cellular assays, it effectively inhibits MSK activity at concentrations of 5-10 μM.[2][3]
I. Oncology: Glioblastoma Murine Orthotopic Xenograft Model
This section outlines the application of SB-747651A in a preclinical model of glioblastoma, demonstrating its efficacy in prolonging survival.
Data Presentation: Efficacy in Glioblastoma Model
| Parameter | Vehicle Control | SB-747651A | Temozolomide (TMZ) | TMZ + SB-747651A |
| Number of Animals | 9 | 9 | 9 | 9 |
| Median Survival (days) | 112 | 128 | >250 (No tumors at endpoint) | >250 (No tumors at endpoint) |
| P-value (vs. Vehicle) | - | 0.015 | - | - |
| Table adapted from data reported in a study on the anticancer effects of SB747651A in glioblastomas.[1] |
Experimental Protocol: Glioblastoma Xenograft Study
Objective: To evaluate the in vivo anticancer efficacy of SB-747651A in a murine orthotopic xenograft model of glioblastoma.[1]
Animal Model:
-
Species: Mouse
-
Model: Orthotopic xenograft using patient-derived glioblastoma spheroid culture (T78).[1]
Treatment Groups:
-
Vehicle Control
-
SB-747651A (25 mg/kg)
-
Temozolomide (TMZ)
-
Combination: TMZ + SB-747651A
Dosing Regimen:
-
SB-747651A: 25 mg/kg administered 5 days a week for 8 weeks.[1]
-
Route of Administration: Not explicitly stated in the provided abstract, but likely oral or intraperitoneal based on common practice.
Endpoint:
-
Overall survival, with a predefined endpoint of 250 days.[1]
Key Findings:
-
SB-747651A monotherapy significantly prolonged the median survival of tumor-bearing mice compared to the vehicle control.[1]
-
The combination of TMZ and SB-747651A, as well as TMZ alone, resulted in no tumor development at the 250-day endpoint.[1]
-
Importantly, no adverse effects, including behavioral, biochemical, or histological changes, were observed in the mice treated with 25 mg/kg of SB-747651A for 8 weeks, indicating good tolerability.[1]
II. Inflammation: Chemokine-Induced Neutrophil Recruitment Model
This section details the use of SB-747651A to modulate the inflammatory response in a mouse model of neutrophil recruitment.
Data Presentation: Effects on Neutrophil Recruitment
| Parameter | CXCL2 Stimulation Alone | SB-747651A + CXCL2 Stimulation |
| Neutrophil Adhesion (3.5-4.5h post-stimulation) | Baseline | Increased |
| Emigrated Neutrophils (3.5-4.5h post-stimulation) | Baseline | Significantly Increased |
| Intraluminal Crawling | Baseline | Reduced |
| Neutrophil Mac-1 (αMβ2 integrin) Expression | Increased | Significantly Blunted |
| Transmigration Time | Baseline | Increased |
| Detachment Time | Baseline | Increased |
| Velocity of Neutrophil Migration | Baseline | Decreased |
| Table summarizing the modulatory effects of SB-747651A on CXCL2-induced neutrophil recruitment.[4] |
Experimental Protocol: Neutrophil Recruitment Study
Objective: To investigate the effect of pharmacological MSK1 inhibition by SB-747651A on chemokine-induced neutrophil recruitment in vivo.[4]
Animal Model:
-
Species: Mouse
-
Model: Intravital microscopy of cremasteric microvasculature and peritoneal cavity extravasation following chemokine stimulation.[4]
Treatment:
-
Chemokine: Macrophage inflammatory protein-2 (CXCL2) at 0.2 µg administered via intrascrotal injection.[4]
-
Inhibitor: SB-747651A at 3 mg/kg administered via intrascrotal injection, 1 hour prior to CXCL2 administration.[4]
Endpoint Measurements:
-
Neutrophil adhesion, emigration, intraluminal crawling, transmigration time, detachment time, and migration velocity in the cremasteric microvasculature.[4]
-
Neutrophil extravasation in the peritoneal cavity at 1-2 hours and 3-4 hours post-stimulation.[4]
-
Flow cytometry analysis of neutrophil αMβ2 integrin (Mac-1) expression.[4]
Key Findings:
-
Inhibition of MSK1 with SB-747651A modulates various steps of the neutrophil recruitment cascade in response to CXCL2.[4]
-
While SB-747651A enhanced neutrophil adhesion and eventual emigration at later time points, it attenuated initial intraluminal crawling and transmigration.[4]
-
The mechanism appears to involve the blunting of CXCL2-induced Mac-1 expression on neutrophils.[4]
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the signaling pathway of SB-747651A and a typical experimental workflow for in vivo studies.
Caption: SB-747651A inhibits MSK1/2 and other kinases in the MAPK and PI3K-Akt-mTOR pathways.
Caption: A generalized workflow for in vivo animal studies investigating SB-747651A.
References
- 1. The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Preparation of SB-747651A Dihydrochloride Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SB-747651A dihydrochloride is a potent and ATP-competitive inhibitor of mitogen- and stress-activated kinase 1 (MSK1), with an IC50 of 11 nM in in vitro kinase assays.[1][2][3] It targets the N-terminal kinase domain of MSK1 and also shows inhibitory activity against MSK2, PKA, PKB, RSK, and p70S6K in cellular assays.[1][3][4] This compound is a valuable tool for studying the cellular functions of MSK in various biological processes, including inflammation, where it has been shown to block IL-10 production in macrophages.[1][3][4] The dihydrochloride salt form of SB-747651A generally offers enhanced water solubility and stability compared to its free base form.[5] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide a detailed protocol for the preparation of this compound stock solutions.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound is summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 415.32 g/mol | [1][4][6] |
| Formula | C₁₆H₂₂N₈O·2HCl | [1][4] |
| Purity | ≥98% | [1] |
| Maximum Solubility in Water | 50 mM (20.77 mg/mL) | [1][3][4] |
| Maximum Solubility in DMSO | 50 mM (20.77 mg/mL) | [1][3][4] |
| Storage of Solid Compound | Desiccate at Room Temperature | [1][4] |
| Storage of Stock Solutions | -20°C for 1 month; -80°C for 6 months | [2][6] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Sterile, high-purity water
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional, for enhancing solubility)
Stock Solution Preparation Protocol
This protocol outlines the steps to prepare a stock solution of this compound. The calculations are based on a molecular weight of 415.32 g/mol .
1. Determine the Desired Stock Concentration and Volume: Decide on the final concentration and volume of the stock solution required for your experiments. Common stock concentrations range from 1 mM to 50 mM.
2. Calculate the Required Mass of this compound: Use the following formula to calculate the mass of the compound needed:
Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
Example for preparing 1 mL of a 10 mM stock solution:
-
Mass (g) = 0.010 mol/L x 0.001 L x 415.32 g/mol = 0.0041532 g = 4.1532 mg
3. Weigh the Compound: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance in a clean, sterile microcentrifuge tube or vial.
4. Add the Solvent: Add the appropriate volume of the chosen solvent (Water or DMSO) to the tube containing the powder. The table below provides pre-calculated solvent volumes for common stock concentrations and masses.
| Desired Concentration | Mass of SB-747651A | Volume of Solvent to Add |
| 1 mM | 1 mg | 2.41 mL |
| 5 mM | 1 mg | 0.48 mL |
| 10 mM | 1 mg | 0.24 mL |
| 50 mM | 1 mg | 0.05 mL |
| 1 mM | 5 mg | 12.04 mL |
| 5 mM | 5 mg | 2.41 mL |
| 10 mM | 5 mg | 1.20 mL |
| 50 mM | 5 mg | 0.24 mL |
5. Dissolve the Compound: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution, particularly for higher concentrations.[6]
6. Aliquot and Store: To avoid repeated freeze-thaw cycles, which can lead to product inactivation, it is recommended to aliquot the stock solution into smaller, single-use volumes.[2] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][6] Ensure the storage containers are sealed to prevent moisture contamination.
Mandatory Visualizations
Signaling Pathway Inhibition by SB-747651A
Caption: Inhibition of the MSK1 signaling pathway by SB-747651A.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
Application Notes for SB-747651A Dihydrochloride in Cell Culture
Application Notes and Protocols for SB-747651A Dihydrochloride in Migration and Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration and invasion are fundamental processes implicated in various physiological and pathological conditions, most notably in cancer metastasis. The ability of cancer cells to migrate from the primary tumor and invade surrounding tissues is a critical step in the metastatic cascade, representing a major challenge in cancer therapy. Mitogen- and Stress-Activated Kinase 1 (MSK1) has emerged as a key regulator of signaling pathways that control gene expression and cellular processes, including cell proliferation and motility. Overexpression and hyperactivity of MSK1 have been linked to the progression and metastasis of several cancers, making it a promising target for therapeutic intervention.[1]
SB-747651A dihydrochloride is a potent and selective ATP-competitive inhibitor of MSK1 with an IC50 of 11 nM.[2] It also exhibits inhibitory activity against other kinases such as PRK2, RSK1, p70S6K, and ROCK-II.[2] These application notes provide detailed protocols for utilizing this compound to investigate its effects on cancer cell migration and invasion, employing two standard in vitro methods: the Transwell (Boyden chamber) assay and the wound healing (scratch) assay.
Mechanism of Action: MSK1 Signaling in Cell Migration
MSK1 is a nuclear kinase activated by the ERK1/2 and p38 MAPK signaling pathways in response to growth factors and cellular stress.[1] Once activated, MSK1 phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and histone H3. This leads to changes in gene expression that can promote cell survival, proliferation, and motility. In the context of cancer, dysregulation of the MSK1 signaling pathway can contribute to a more aggressive and metastatic phenotype. By inhibiting MSK1, this compound can block these downstream effects, thereby potentially reducing the migratory and invasive capacity of cancer cells.
Data Presentation
The following tables summarize representative quantitative data on the effects of MSK1 inhibition on cancer cell migration and invasion. Note that specific results will vary depending on the cell line and experimental conditions.
Table 1: Effect of an MSK1 Inhibitor on Cancer Cell Invasion (Transwell Assay)
| Treatment Group | Concentration (µM) | Number of Invading Cells (Mean ± SD) | Percent Invasion Inhibition (%) |
| Vehicle Control (DMSO) | 0 | 450 ± 30 | 0 |
| MSK1 Inhibitor | 1 | 315 ± 25 | 30 |
| MSK1 Inhibitor | 5 | 180 ± 20 | 60 |
| MSK1 Inhibitor | 10 | 90 ± 15 | 80 |
Note: Data are hypothetical and for illustrative purposes, based on typical results observed with kinase inhibitors in invasion assays.
Table 2: Effect of an MSK1 Inhibitor on Cancer Cell Migration (Wound Healing Assay)
| Treatment Group | Concentration (µM) | Wound Closure at 24h (%) (Mean ± SD) | Percent Migration Inhibition (%) |
| Vehicle Control (DMSO) | 0 | 95 ± 5 | 0 |
| MSK1 Inhibitor | 1 | 66.5 ± 7 | 30 |
| MSK1 Inhibitor | 5 | 38 ± 6 | 60 |
| MSK1 Inhibitor | 10 | 19 ± 4 | 80 |
Note: Data are hypothetical and for illustrative purposes, based on typical results observed with kinase inhibitors in wound healing assays.
Experimental Protocols
Protocol 1: Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
24-well Transwell inserts (8.0 µm pore size)
-
Matrigel basement membrane matrix
-
Cell culture medium (serum-free and complete)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Fixation solution (e.g., methanol or 4% paraformaldehyde)
-
Staining solution (e.g., crystal violet or DAPI)
-
Cotton swabs
-
Microscope
Procedure:
-
Coating the Inserts: Thaw Matrigel on ice. Dilute with cold, serum-free medium (typically 1:3 to 1:8, optimize for your cell line). Add 50-100 µL of the diluted Matrigel to the upper chamber of each Transwell insert. Incubate at 37°C for at least 4-6 hours to allow gelation.
-
Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours. Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Treatment: In separate tubes, pre-treat the cell suspension with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Assay Setup: Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate. Carefully place the Matrigel-coated inserts into the wells. Seed 200 µL of the pre-treated cell suspension into the upper chamber.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 12-48 hours (optimize for your cell line).
-
Fixation and Staining:
-
Carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invading cells and Matrigel from the top surface of the membrane.
-
Fix the invading cells on the bottom of the membrane by immersing the inserts in a fixation solution for 20 minutes.
-
Wash the inserts with PBS.
-
Stain the invading cells by immersing the inserts in a staining solution (e.g., 0.1% crystal violet for 15-30 minutes).
-
Gently wash the inserts with water and allow them to air dry.
-
-
Quantification:
-
Microscopic Method: Count the number of stained, invading cells in several random fields of view for each insert using a microscope.
-
Elution Method: Elute the stain from the cells and measure the absorbance using a plate reader.
-
Protocol 2: Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells.
Materials:
-
Multi-well plates (e.g., 12-well or 24-well)
-
Sterile pipette tips (e.g., p200) or a scratcher tool
-
Cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the Wound: Once the cells are confluent, use a sterile pipette tip to create a straight scratch down the center of the well.
-
Washing: Gently wash the wells with PBS or serum-free medium to remove any detached cells.
-
Treatment: Add fresh medium containing the desired concentrations of this compound or vehicle control.
-
Imaging: Immediately capture images of the scratch in each well at time 0. Mark the location of the image for consistent imaging over time.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂. Capture images of the same marked locations at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control wells is nearly closed.
-
Analysis: Measure the area of the wound in the images at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
Conclusion
This compound, as a potent MSK1 inhibitor, represents a valuable tool for investigating the role of the MSK1 signaling pathway in cancer cell migration and invasion. The protocols outlined in these application notes provide a framework for researchers to assess the anti-metastatic potential of this compound. Careful optimization of experimental parameters for specific cell lines is crucial for obtaining reliable and reproducible data. These assays can contribute to a deeper understanding of the molecular mechanisms underlying cancer metastasis and aid in the development of novel therapeutic strategies.
References
Application Notes and Protocols: Profiling Kinase Signaling with SB-747651A Dihydrochloride using a Phospho-Protein Array
Audience: Researchers, scientists, and drug development professionals.
Abstract
These application notes provide a comprehensive protocol for utilizing a phospho-protein array to investigate the effects of SB-747651A dihydrochloride, a multi-target kinase inhibitor. SB-747651A is an ATP-competitive inhibitor known to target kinases in both the MAPK and PI3K-Akt-mTOR signaling pathways.[1] This document outlines the procedures for cell treatment, protein lysate preparation, phospho-protein array hybridization, and data analysis. Expected results are presented in a quantitative format, and key signaling pathways and workflows are visualized to facilitate experimental design and data interpretation.
Introduction
This compound is a potent small-molecule inhibitor primarily targeting Mitogen- and Stress-Activated Kinase 1 (MSK1) with an IC50 of 11 nM.[2][3] Its inhibitory action extends to other kinases within the AGC kinase family, including MSK2, RSK1, p70S6K, and Akt (PKB), making it a multi-target inhibitor.[1][3][4] By affecting key nodes in the MAPK and PI3K-Akt-mTOR pathways, SB-747651A can modulate fundamental cellular processes such as gene expression, proliferation, and survival.[1][5]
Phospho-protein arrays are powerful, high-throughput tools for simultaneously assessing the phosphorylation status of hundreds of proteins.[6][7] This technology provides a broad snapshot of cellular signaling networks, making it ideal for characterizing the mechanism of action of kinase inhibitors like SB-747651A.[6][8] By comparing the phospho-protein profiles of cells treated with SB-747651A versus a vehicle control, researchers can identify the specific pathways modulated by the compound. This protocol provides a detailed methodology for conducting such an experiment.
Key Signaling Pathways Affected by SB-747651A
The diagram below illustrates the primary signaling cascades and kinases targeted by SB-747651A.
Experimental Protocols
This section provides a detailed workflow for assessing changes in protein phosphorylation following treatment with SB-747651A.
Materials and Reagents
-
Cell Line (e.g., Glioblastoma, Macrophage, or other relevant cell type)
-
Cell Culture Medium and Supplements (e.g., DMEM, 10% FBS)
-
This compound (Tocris, MedChemExpress, or equivalent)
-
Vehicle Control (e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Human Phospho-Kinase Array Kit (e.g., R&D Systems, RayBiotech, Cell Signaling Technology)
-
Chemiluminescence Detection Reagents
-
Chemiluminescence Imaging System
Experimental Workflow Diagram
The overall experimental process is outlined in the following diagram.
Detailed Procedure
Step 1: Cell Culture and Treatment
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the final desired concentration (e.g., 5-10 µM).[1] A vehicle control containing the same final concentration of DMSO should be prepared.
-
Aspirate the old medium and replace it with the medium containing SB-747651A or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 2, 6, or 24 hours).
Step 2: Preparation of Cell Lysate
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitor cocktails directly to the plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with gentle rocking.[9]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube. Store at -80°C or proceed immediately.
Step 3: Protein Concentration Measurement
-
Determine the total protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal protein loading for the array. A recommended concentration is between 250-1000 µg/mL.[9]
Step 4: Phospho-Protein Array Assay This procedure is based on a generic membrane-based sandwich immunoassay and should be adapted to the specific manufacturer's protocol.[10]
-
Blocking: Place the array membrane in the provided tray. Add Blocking Buffer to cover the membrane and incubate for 1 hour at room temperature with gentle agitation.
-
Sample Incubation: Aspirate the Blocking Buffer. Add the normalized cell lysates to the membranes. Incubate overnight at 4°C with gentle agitation.
-
Washing: Aspirate the lysates. Wash the membranes three times with Wash Buffer for 10 minutes each.
-
Detection Antibody Incubation: Add the diluted detection antibody cocktail to each membrane. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash steps as described above.
-
Streptavidin-HRP Incubation: Add the diluted Streptavidin-HRP conjugate to each membrane. Incubate for 1 hour at room temperature.
-
Final Wash: Repeat the wash steps as described above.
-
Signal Detection: Ensure the membrane is completely drained of the final wash buffer. Pipette the chemiluminescent reagent mixture evenly onto the membrane. Immediately capture the signal using a chemiluminescence imaging system.
Data Analysis
-
Quantification: Use image analysis software to measure the pixel density of each spot on the array. Most array manufacturers provide analysis tools or templates.
-
Normalization: Subtract the background signal from each spot. Normalize the data using the average signal of the positive reference spots on the array.
-
Comparison: For each phospho-protein, calculate the fold change in signal intensity between the SB-747651A-treated sample and the vehicle-treated control sample.
-
Interpretation: Identify proteins with significant changes in phosphorylation. A decrease in phosphorylation of a known kinase substrate suggests inhibition of the upstream kinase.
Expected Quantitative Data
The following table presents hypothetical data from a phospho-protein array experiment comparing a vehicle control to a 10 µM SB-747651A treatment. The results reflect the known targets of the inhibitor, showing decreased phosphorylation of downstream effectors in the MAPK and PI3K/Akt pathways.
| Target Protein | Phosphorylation Site | Pathway | Normalized Signal (Vehicle) | Normalized Signal (SB-747651A) | Fold Change (SB-747651A / Vehicle) |
| MSK1/2 Substrates | |||||
| CREB | Ser133 | MAPK | 15,400 | 4,158 | 0.27 |
| RSK Substrates | |||||
| GSK3β | Ser9 | MAPK/Akt | 12,100 | 5,566 | 0.46 |
| Akt Substrates | |||||
| GSK3α | Ser21 | Akt | 9,800 | 5,096 | 0.52 |
| mTOR | Ser2448 | Akt | 18,200 | 10,192 | 0.56 |
| p70S6K Substrates | |||||
| S6 Ribosomal Protein | Ser235/236 | Akt/mTOR | 21,500 | 6,020 | 0.28 |
| Upstream Kinases | |||||
| ERK1/2 (p44/42) | Thr202/Tyr204 | MAPK | 19,500 | 19,305 | 0.99 |
| Akt | Ser473 | Akt | 16,800 | 16,464 | 0.98 |
| Negative Control | |||||
| STAT3 | Tyr705 | JAK/STAT | 11,200 | 11,088 | 0.99 |
Note: Data are hypothetical and for illustrative purposes only. Actual results may vary based on cell type, treatment conditions, and the specific array used.
Interpretation of Results
The hypothetical data demonstrate the expected outcome of SB-747651A treatment. A significant reduction in the phosphorylation of CREB, GSK3α/β, and the S6 ribosomal protein is observed.[1][11] This aligns with the inhibitor's known activity against MSK1/2, RSK, Akt, and p70S6K.[1][4] Importantly, the phosphorylation of upstream kinases like ERK1/2 and Akt at their activation sites remains largely unchanged, confirming that SB-747651A acts downstream of these activators. Proteins in unrelated pathways, such as STAT3, also show no significant change, indicating the specificity of the inhibitor's effects within the measured pathways.
References
- 1. The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SB 747651A dihydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
- 4. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phospho-Protein Arrays as Effective Tools for Screening Possible Targets for Kinase Inhibitors and Their Use in Precision Pediatric Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. Phosphorylated Protein Microarray Service - Creative Proteomics [microarray.creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for SB-747651A Dihydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SB-747651A dihydrochloride, a potent inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1), in mouse models of inflammation. This document includes summaries of reported dosages, detailed experimental protocols, and an overview of the relevant signaling pathways.
Introduction
SB-747651A is an ATP-competitive inhibitor of MSK1 with a reported IC50 of 11 nM.[1][2][3] It has been utilized as a tool to investigate the role of MSK1 in cellular processes, particularly in the context of inflammation. By inhibiting MSK1, SB-747651A can modulate the production of both pro- and anti-inflammatory cytokines.[1][2] The dihydrochloride salt of SB-747651A is often used in research due to its increased solubility and stability. This document outlines its application in murine models, focusing on dosage, administration, and relevant experimental procedures.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound in mouse models.
Table 1: In Vivo Dosage and Administration of SB-747651A
| Parameter | Details | Mouse Model | Reference |
| Dosage | 3 mg/kg | Peritonitis | [1] |
| Administration Route | Intraperitoneal (i.p.) or Intrascrotal | Peritonitis | [1] |
| Vehicle | Not specified in available literature | - | - |
| Treatment Schedule | Acute administration | Peritonitis | [1] |
| Observed Effect | Increased neutrophil emigration at 3 and 4 hours | Peritonitis | [1] |
Table 2: In Vitro Activity of SB-747651A
| Parameter | Value | Cell Type | Reference |
| MSK1 IC50 | 11 nM | - | [1][2][3] |
| Cellular MSK Inhibition | 5-10 µM (full inhibition) | Various | [2] |
| Other Kinase Inhibition (at 1 µM) | PRK2, RSK1, p70S6K, ROCK-II | - | [2] |
Signaling Pathway
SB-747651A primarily targets MSK1, a key downstream kinase in the MAPK signaling cascade. The following diagram illustrates the signaling pathway affected by SB-747651A.
Experimental Protocols
The following protocols are based on established methodologies for inducing peritonitis in mouse models, a common application for studying the effects of anti-inflammatory compounds like SB-747651A.
Protocol 1: Thioglycollate-Induced Peritonitis in Mice
This protocol describes the induction of sterile peritonitis using thioglycollate broth, leading to the recruitment of neutrophils and macrophages to the peritoneal cavity.
Materials:
-
Sterile 3% or 4% thioglycollate broth
-
This compound
-
Appropriate vehicle for this compound (e.g., sterile saline, PBS)
-
8-12 week old male C57BL/6 or BALB/c mice
-
Sterile syringes (1 mL and 5 mL) and needles (27-30 gauge)
-
70% ethanol
-
Phosphate-buffered saline (PBS)
-
FACS tubes or microcentrifuge tubes
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, prepare a stock solution of this compound in a suitable vehicle.
-
Further dilute the stock solution to the final desired concentration for injection (e.g., for a 3 mg/kg dose in a 25g mouse with a 200 µL injection volume, the concentration would be 0.375 mg/mL).
-
-
Induction of Peritonitis and Drug Administration:
-
Administer this compound solution (e.g., 3 mg/kg) or vehicle control via intraperitoneal (i.p.) injection to the mice.
-
Thirty minutes after drug administration, induce peritonitis by i.p. injection of 1 mL of sterile 3% or 4% thioglycollate broth.
-
-
Peritoneal Lavage and Cell Collection:
-
At desired time points (e.g., 4, 24, 48, or 72 hours) post-thioglycollate injection, euthanize the mice by an approved method.
-
Clean the abdominal area with 70% ethanol.
-
Make a small midline incision through the skin to expose the peritoneal wall.
-
Carefully inject 5-10 mL of cold sterile PBS into the peritoneal cavity using a 22-25 gauge needle.
-
Gently massage the abdomen for 30-60 seconds to dislodge the cells.
-
Aspirate the peritoneal fluid containing the cells using a syringe with a fresh needle and transfer to a conical tube on ice.
-
-
Cell Counting and Analysis:
-
Centrifuge the collected peritoneal fluid at 400 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in a known volume of PBS or appropriate buffer.
-
Determine the total number of cells using a hemocytometer and Trypan Blue exclusion or an automated cell counter.
-
Cells can be further analyzed by flow cytometry for specific leukocyte populations (e.g., neutrophils, macrophages) using appropriate cell surface markers.
-
References
Troubleshooting & Optimization
SB-747651A dihydrochloride solubility issues and solutions
Technical Support Center: SB-747651A Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
1. What is the solubility of this compound in common laboratory solvents?
This compound is soluble in both water and Dimethyl Sulfoxide (DMSO).[1][2][3][4][5] The maximum solubility in both solvents is 50 mM.[1][2][4]
Solubility Data Summary
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 20.77[2][4] | 50[1][2][4] |
| DMSO | 20.77[2][4] | 50[1][2][6] |
This data is based on a molecular weight of 415.32 g/mol . Batch-specific molecular weights may vary due to hydration, which can affect the solvent volumes required to achieve a specific molar concentration.[4]
2. How should I prepare a stock solution of this compound?
For both aqueous and organic solvents, it is recommended to start by adding the solvent to the vial containing the powdered compound. To aid dissolution, especially in water, ultrasonication may be necessary. For DMSO, sonication is also recommended to ensure complete dissolution.[6]
Experimental Protocol: Preparation of a 50 mM Stock Solution in DMSO
-
Materials: this compound powder, DMSO (anhydrous), sterile microcentrifuge tubes, and a sonicator.
-
Calculation: Determine the required volume of DMSO to achieve a 50 mM concentration based on the mass of the compound. For 1 mg of this compound (MW: 415.32), you would add 48.16 µL of DMSO.
-
Procedure: a. Weigh the desired amount of this compound in a sterile vial. b. Add the calculated volume of DMSO to the vial. c. Vortex the solution briefly to mix. d. Place the vial in a sonicator bath and sonicate until the solution is clear and all particulate matter has dissolved. e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
3. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of the compound.
Storage Recommendations
| Form | Temperature | Duration | Additional Notes |
| Powder | Room Temperature | - | Desiccate[1][4] |
| 4°C | 2 years | - | |
| -20°C | 3 years[2][6][7] | - | |
| In Solvent (e.g., DMSO or Water) | -20°C | 1 month (sealed, away from moisture)[8] to 2 weeks[2] | - |
| -80°C | 6 months (sealed, away from moisture)[8] to 1 year[6] | Use within 6 months is recommended[8] |
It is not recommended to store solutions for long periods; they should be used as soon as possible after preparation.[7]
4. What is the stability of this compound in solution?
Stock solutions of this compound are stable for up to 6 months when stored at -80°C and for 1 month when stored at -20°C, provided they are sealed and protected from moisture.[8] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[8]
Troubleshooting Guide
Issue 1: The compound is not fully dissolving in water, even at concentrations below 50 mM.
-
Possible Cause: Insufficient energy to break the crystal lattice structure.
-
Solution:
-
Sonication: As recommended, use an ultrasonic bath to aid dissolution. Ensure the vial is securely placed in the sonicator and sonicate in short bursts to avoid overheating the sample.
-
Gentle Warming: Gently warm the solution to 37°C. Be cautious, as excessive heat may degrade the compound.
-
pH Adjustment: The dihydrochloride salt form suggests that the compound's solubility is pH-dependent. If preparing a solution in a buffer, ensure the pH is compatible with maintaining solubility.
-
Workflow for Dissolving SB-747651A in Aqueous Solutions
Caption: Workflow for dissolving SB-747651A in aqueous solutions.
Issue 2: The compound precipitates out of my aqueous buffer during my experiment.
-
Possible Cause 1: The buffer's pH is causing the compound to be less soluble. The dihydrochloride salt form generally has better water solubility.[9] A change in pH could lead to the formation of the less soluble free base.
-
Solution 1:
-
Measure the pH of your final solution.
-
If possible, adjust the pH of your buffer to be slightly acidic to maintain the protonated, more soluble form of the compound.
-
-
Possible Cause 2: The concentration of the compound is too high for the specific buffer system, even if it is below the maximum solubility in pure water.
-
Solution 2:
-
Prepare a more dilute stock solution and adjust the volume added to your experiment accordingly.
-
Consider using a co-solvent like DMSO for the initial stock solution, and then diluting it into your aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system.
-
Issue 3: I am seeing unexpected biological effects or a lack of activity.
-
Possible Cause 1: The compound has degraded due to improper storage.
-
Solution 1:
-
Review the storage conditions of both the powder and the stock solution. Ensure they align with the recommendations (see FAQ #3).
-
Prepare a fresh stock solution from the powder.
-
-
Possible Cause 2: The compound has precipitated out of the solution, leading to a lower effective concentration.
-
Solution 2:
-
Visually inspect your stock solution and experimental media for any signs of precipitation.
-
If precipitation is observed, refer to the troubleshooting steps for solubility issues.
-
-
Possible Cause 3: The compound may be interacting with components of your experimental media.
-
Solution 3:
-
Review the composition of your media for any components that might interact with the compound.
-
If possible, perform a pilot experiment to test the stability and solubility of this compound in your specific media over the time course of your experiment.
-
Signaling Pathway Inhibition by SB-747651A
References
- 1. rndsystems.com [rndsystems.com]
- 2. medkoo.com [medkoo.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. bio-techne.com [bio-techne.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound | ROCK | TargetMol [targetmol.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Optimizing SB-747651A dihydrochloride concentration for experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of SB-747651A dihydrochloride in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][2][3] It targets the N-terminal kinase domain of MSK1 with an IC50 of 11 nM in in vitro kinase assays.[1][2][3][4] While it is highly potent for MSK1, it also demonstrates inhibitory activity against other kinases, including MSK2, PKA, PKB, RSK, and p70S6K.[1][3][4]
Q2: What are the key signaling pathways affected by this compound?
This compound primarily impacts the MAPK/ERK signaling pathway by inhibiting MSK1/2.[4][5] MSK1/2 are downstream effectors of the p38 and ERK1/2 MAPKs.[4][6] Additionally, it has been shown to inhibit key components of the PI3K-Akt-mTOR pathway, such as Akt and p70S6K.[5] This dual inhibition of multiple pathways makes it a valuable tool for studying cellular processes like inflammation and cancer.[2][5][7]
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in both water and DMSO up to 50 mM.[1][3][8] For long-term storage, it is recommended to keep the lyophilized powder at room temperature, desiccated.[1][3] Stock solutions in DMSO can be stored at -80°C for up to a year.[7] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
Troubleshooting Guide
Issue 1: Inconsistent or lack of inhibitory effect in cell-based assays.
-
Possible Cause 1: Suboptimal concentration. The effective concentration can vary between cell lines and experimental conditions.
-
Possible Cause 2: Compound degradation. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.
-
Solution: Prepare fresh aliquots of the stock solution and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Cell density and confluence. High cell density can sometimes affect compound efficacy.
-
Solution: Ensure consistent cell seeding density and confluence across experiments. Refer to established protocols for your specific cell line.
-
Issue 2: Off-target effects observed.
-
Possible Cause: this compound can inhibit other kinases, particularly at higher concentrations.[4]
-
Solution: Use the lowest effective concentration determined from your dose-response experiments to minimize off-target effects. Consider using knockout/knockdown models for MSK1/2 to confirm that the observed phenotype is due to MSK1/2 inhibition.[4]
-
Quantitative Data Summary
Table 1: Physicochemical and Potency Data for this compound
| Property | Value | Reference |
| Molecular Weight | 415.32 g/mol | [1][3] |
| Formula | C₁₆H₂₂N₈O·2HCl | [1][3] |
| IC₅₀ (MSK1, in vitro) | 11 nM | [1][2][3][4] |
| Max Solubility (Water) | 50 mM | [1][3][8] |
| Max Solubility (DMSO) | 50 mM | [1][3][8] |
Table 2: Recommended Starting Concentrations for Experiments
| Experiment Type | Recommended Starting Concentration | Reference |
| In vitro Kinase Assay | 10-100 nM | [4] |
| Cell-based Assays | 1-10 µM | [4][9] |
| In vivo (mouse) | 3 mg/kg | [2][7][10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required mass: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of this compound needed using its molecular weight (415.32 g/mol ).
-
Dissolve the compound: Add the appropriate volume of sterile DMSO or water to the vial containing the compound.
-
Ensure complete dissolution: Gently vortex or sonicate the solution to ensure the compound is fully dissolved.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Protocol 2: General Cell-Based Assay Workflow
-
Cell Seeding: Plate cells at the desired density in appropriate well plates and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) diluted in fresh cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest compound concentration.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Perform the desired downstream analysis, such as:
-
Western Blotting: To analyze the phosphorylation status of MSK1 targets (e.g., CREB, Histone H3) or other pathway components.
-
qRT-PCR: To measure the expression of target genes.
-
Cell Viability/Proliferation Assays: (e.g., MTT, CellTiter-Glo) to assess the effect on cell growth.
-
Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SB 747651A dihydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
- 4. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stimuli That Activate MSK in Cells and the Molecular Mechanism of Activation - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound | ROCK | TargetMol [targetmol.com]
- 8. medkoo.com [medkoo.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. medchemexpress.com [medchemexpress.com]
SB-747651A dihydrochloride stability in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of SB-747651A dihydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in water and DMSO up to 50 mM.[1] For most cell-based assays, preparing a concentrated stock solution in sterile water or DMSO is recommended.
Q2: How should I prepare an aqueous stock solution of this compound?
A2: To prepare an aqueous stock solution, we recommend reconstituting the powdered compound in sterile, nuclease-free water. For concentrations up to 50 mg/mL (120.39 mM), sonication may be necessary to ensure complete dissolution.[2] Always use the batch-specific molecular weight provided on the product's certificate of analysis for accurate concentration calculations.
Q3: What are the recommended storage conditions for aqueous solutions of this compound?
A3: Once dissolved, it is crucial to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can lead to degradation. Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[2][3]
Q4: Is this compound stable at room temperature?
A4: The powdered form of this compound should be desiccated at room temperature for storage. However, aqueous solutions are not stable for extended periods at room temperature. For experimental use, it is recommended to thaw the solution on ice and use it promptly.
Q5: Does the dihydrochloride salt form affect the stability of the compound in aqueous solution?
A5: Yes, the dihydrochloride salt form of SB-747651A generally offers enhanced water solubility and stability compared to its free base form.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate formation in aqueous solution upon storage. | The concentration may be too high, or the solution may have undergone freeze-thaw cycles. | Ensure the concentration does not exceed the maximum solubility (50 mM). Aliquot stock solutions to avoid repeated freezing and thawing. If precipitate is observed, gently warm the solution and sonicate to redissolve before use. |
| Loss of compound activity in experiments. | Improper storage of the aqueous solution, leading to degradation. Multiple freeze-thaw cycles. | Prepare fresh aqueous solutions from a new powdered stock. Always store aliquots at -80°C for long-term use and minimize the time the solution is kept at room temperature. |
| Inconsistent experimental results. | Variability in the concentration of active compound due to degradation. | Follow a strict protocol for solution preparation and storage. Prepare fresh working solutions from a frozen stock for each experiment. Consider quantifying the concentration of your working solution if you suspect significant degradation. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 415.32 g/mol | [3][5] |
| Solubility in Water | Up to 50 mM | [5] |
| Solubility in DMSO | Up to 50 mM | [6] |
| Storage of Powder | Desiccate at Room Temperature | |
| Storage of Aqueous Solution (Long-term) | -80°C (up to 6 months) | [2][3] |
| Storage of Aqueous Solution (Short-term) | -20°C (up to 1 month) | [2][3] |
Experimental Protocols
Protocol for Preparation of a 10 mM Aqueous Stock Solution of this compound
-
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution using the batch-specific molecular weight. For a molecular weight of 415.32 g/mol , you will need 4.15 mg for 1 mL of a 10 mM solution.
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, nuclease-free water to the tube.
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.
-
Once completely dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
-
Signaling Pathway and Experimental Workflow
SB-747651A is a potent and ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1).[5] MSK1 is a key downstream effector of the MAPK signaling pathway, being activated by both ERK1/2 and p38 MAPKs.[7] Upon activation, MSK1 phosphorylates downstream targets such as CREB (cAMP response element-binding protein) and histone H3, leading to changes in gene expression. SB-747651A has also been shown to inhibit other kinases, including MSK2, PKA, PKB, RSK, and p70S6K.[5]
Caption: SB-747651A inhibits the MSK1 signaling pathway.
Caption: Recommended workflow for SB-747651A solution handling.
References
- 1. medkoo.com [medkoo.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SB 747651A dihydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
- 6. This compound | ROCK | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with SB-747651A dihydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with SB-747651A dihydrochloride. The information is designed to help address inconsistencies and challenges that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][2] It targets the N-terminal kinase domain of MSK1, playing a crucial role in the regulation of transcription downstream of the ERK1/2 and p38 MAPK signaling pathways.[1]
Q2: I am observing inconsistent inhibitory effects in my cell-based assays. What are the potential causes?
Inconsistent results with this compound can stem from several factors:
-
Inhibitor Instability: While the dihydrochloride salt form offers enhanced water solubility and stability, prolonged incubation in cell culture media at 37°C can lead to degradation. For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals.
-
Suboptimal Concentration: The effective concentration can vary significantly between in vitro kinase assays and cell-based assays. While the in vitro IC50 for MSK1 is approximately 11 nM, complete inhibition of MSK activity in cells typically requires concentrations in the range of 5-10 μM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
-
Cell Permeability: Although generally cell-permeable, differences in cell membrane composition across various cell lines could affect the intracellular concentration of the inhibitor.
-
Off-Target Effects: At higher concentrations, SB-747651A can inhibit other kinases, which may lead to unexpected or confounding biological effects.
-
Experimental Variability: Inconsistencies in cell density, passage number, and duration of inhibitor exposure can all contribute to variable results.
Q3: What are the known off-target effects of SB-747651A?
At a concentration of 1 μM, SB-747651A has been shown to inhibit other kinases with similar potency to MSK1.[1] These include:
-
PRK2 (Protein Kinase R-like Endoplasmic Reticulum Kinase)
-
RSK1 (Ribosomal S6 Kinase 1)
-
p70S6K (p70S6 Kinase)
-
ROCK-II (Rho-associated protein kinase 2)
It's important to consider these off-target effects when interpreting data, especially at higher concentrations.
Q4: I am seeing unexpected phenotypes in my experiments. How can I determine if they are due to off-target effects?
To dissect on-target versus off-target effects, consider the following approaches:
-
Use a Structurally Different MSK1 Inhibitor: Compare the phenotype observed with SB-747651A to that of another MSK1 inhibitor with a different chemical scaffold.
-
Genetic Knockdown/Knockout: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate MSK1 expression and see if this phenocopies the effects of SB-747651A.
-
Rescue Experiments: In an MSK1 knockout or knockdown background, treatment with SB-747651A should not produce the same effect if it is on-target.
-
Dose-Response Analysis: On-target effects should typically occur at lower concentrations closer to the cellular IC50 for MSK1, while off-target effects may only appear at higher concentrations.
Q5: What is the best way to prepare and store this compound?
-
Solvent: For stock solutions, dissolve this compound in sterile water or DMSO.
-
Storage: Store the solid compound desiccated at room temperature. For stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Data Presentation
Table 1: Inhibitory Activity of SB-747651A
| Target | In Vitro IC50 | Cellular Concentration for Full Inhibition | Reference(s) |
| MSK1 | 11 nM | 5-10 μM | [1] |
| PRK2 | Similar to MSK1 at 1 µM | Not explicitly determined | [1] |
| RSK1 | Similar to MSK1 at 1 µM | Not explicitly determined | [1] |
| p70S6K | Similar to MSK1 at 1 µM | Not explicitly determined | [1] |
| ROCK-II | Similar to MSK1 at 1 µM | Not explicitly determined | [1] |
Table 2: IC50 Values of SB-747651A in Glioblastoma Spheroid Cultures
| Cell Line | Treatment Duration | IC50 (µM) | Reference(s) |
| T78 | 4 days | ~7.5 µM | [1] |
| T86 | 4 days | ~6 µM | [1] |
| T111 | 4 days | >10 µM | [1] |
Experimental Protocols
Detailed Protocol: Western Blot for Phospho-CREB (Ser133) Inhibition
This protocol details how to assess the inhibitory effect of SB-747651A on a key downstream target of MSK1, the phosphorylation of CREB at Serine 133.
1. Cell Culture and Treatment:
- Seed your cells of interest (e.g., HeLa, macrophages, or glioblastoma cells) in 6-well plates and grow to 70-80% confluency.
- Starve the cells in serum-free media for 4-6 hours prior to stimulation.
- Pre-treat the cells with a range of this compound concentrations (e.g., 0.5, 1, 5, 10 µM) or a vehicle control (e.g., DMSO or water) for 1-2 hours.
- Stimulate the cells with an appropriate agonist to activate the ERK/p38-MSK1 pathway (e.g., PMA, anisomycin, or LPS) for 15-30 minutes.
2. Cell Lysis:
- Wash the cells once with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microfuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
- Normalize the protein concentrations and prepare samples with Laemmli buffer.
- Load 20-30 µg of protein per lane on an SDS-PAGE gel.
- Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against Phospho-CREB (Ser133) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Develop the blot using an ECL substrate and image the chemiluminescence.
- To ensure equal protein loading, strip the membrane and re-probe with an antibody for total CREB or a loading control like GAPDH or β-actin.
Protocol: Cell Viability Assay in Glioblastoma Spheroid Cultures
This protocol is adapted from a study on the effects of SB-747651A on glioblastoma spheroids.[1]
1. Spheroid Culture and Treatment:
- Culture patient-derived glioblastoma spheroids in serum-free medium.
- Incubate spheroids with varying concentrations of SB-747651A (e.g., 5 µM and 10 µM) or vehicle control for different durations (e.g., 1, 4, 7, or 10 days).
2. Viability Staining:
- Add Propidium Iodide (PI) to a final concentration of 0.02 mM and a marker for apoptosis such as CellEvent™ Caspase-3/7 Green Detection Reagent.
- Incubate for 3 hours in the dark.
3. Imaging and Analysis:
- Acquire grayscale fluorescence images using an inverted fluorescence microscope.
- Quantify the fluorescent signal to determine the extent of cell death and apoptosis in the treated versus control spheroids.
Visualizations
Caption: Simplified MSK1 signaling pathway and the inhibitory action of SB-747651A.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
How to control for multi-target effects of SB-747651A dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for controlling the multi-target effects of SB-747651A dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
This compound is an ATP-competitive inhibitor with high potency for its primary target, Mitogen- and Stress-Activated Kinase 1 (MSK1), exhibiting an IC50 of 11 nM.[1][2][3][4][5] However, it is known to inhibit other kinases, particularly within the AGC kinase family. A kinase panel screening revealed that at a concentration of 1 µM, SB-747651A also significantly inhibits PRK2, RSK1, p70S6K, and ROCK-II with a potency similar to that of MSK1.[2][3] Other reported off-targets include MSK2, PKA, and PKB.
Q2: How can I differentiate between on-target MSK1 inhibition and off-target effects in my experiments?
Distinguishing on-target from off-target effects is crucial for accurate interpretation of experimental results. A multi-pronged approach employing several control strategies is recommended:
-
Genetic Knockdown/Knockout: The most definitive method is to use cell lines or animal models where the primary target, MSK1 (and ideally MSK2 as well), has been genetically removed (knockout) or its expression is significantly reduced (knockdown).[2][3] If the phenotypic effects of SB-747651A are absent in these models, it strongly suggests that the effects are on-target.
-
Use of Structurally Dissimilar Inhibitors: Employing an MSK1 inhibitor with a different chemical scaffold can help to confirm that the observed phenotype is due to MSK1 inhibition and not an off-target effect of SB-747651A's particular chemical structure. However, it is important to be aware of the off-target profiles of these alternative inhibitors.
-
Dose-Response Analysis: A careful dose-response study can provide insights. If the desired phenotype is observed at concentrations close to the IC50 for MSK1, it is more likely to be an on-target effect.
-
Rescue Experiments: In a knockout or knockdown model, reintroducing the target protein (e.g., via transfection) should rescue the phenotype that was lost, confirming the target's role.
-
Chemical Proteomics: This unbiased approach can identify the full spectrum of proteins that bind to SB-747651A in a cellular context, providing a comprehensive view of its on- and off-targets.[6][7][8][9][10]
Q3: Are there alternative MSK1 inhibitors I can use as controls, and how do they compare to SB-747651A?
Yes, other compounds like H89 and Ro 31-8220 are known to inhibit MSK1.[2][3][11] However, they are generally considered less selective than SB-747651A and have a broader range of off-target effects.[2][3][12][13][14][15][16][17] For instance, H89 is also a potent PKA inhibitor, and Ro 31-8220 is a broad-spectrum PKC inhibitor.[12][13][14][15] Using these compounds can sometimes complicate data interpretation due to their extensive polypharmacology.
Troubleshooting Guides
Problem: An observed cellular phenotype could be due to either MSK1 inhibition or an off-target effect.
Solution Workflow:
Caption: A logical workflow for dissecting on-target vs. off-target effects.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Notes |
| MSK1 | 11 | Primary Target |
| PRK2 | Not specified | Inhibited with similar potency to MSK1 at 1 µM |
| RSK1 | Not specified | Inhibited with similar potency to MSK1 at 1 µM |
| p70S6K | Not specified | Inhibited with similar potency to MSK1 at 1 µM |
| ROCK-II | Not specified | Inhibited with similar potency to MSK1 at 1 µM |
| MSK2 | Not specified | Reported as an off-target |
| PKA | Not specified | Reported as an off-target |
| PKB | Not specified | Reported as an off-target |
Data compiled from references[1][2][3][4][5].
Table 2: Comparison of Off-Target Profiles of MSK1 Inhibitors
| Inhibitor | Primary Target(s) | Known Off-Targets with IC50 (nM) | Structural Class |
| SB-747651A | MSK1 | PRK2, RSK1, p70S6K, ROCK-II (Potency similar to MSK1 at 1 µM) | Imidazo[4,5-c]pyridine |
| H89 | PKA, MSK1 | ROCK-II (~270), PKBα (~2600), RSK1/2, AMPK, CHK1 | Isoquinolinesulfonamide |
| Ro 31-8220 | PKC isoforms | MSK1 (8), RSK2 (3), and numerous other kinases | Bisindolylmaleimide |
Data compiled from references[12][13][14][15].
Experimental Protocols
Protocol 1: Genetic Knockdown of MSK1 using siRNA
This protocol provides a general guideline for transiently reducing MSK1 expression in cultured cells.
Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | ROCK | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Miniaturized Chemical Proteomic Approach for Target Profiling of Clinical Kinase Inhibitors in Tumor Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. escholarship.org [escholarship.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Small molecule H89 renders the phosphorylation of S6K1 and AKT resistant to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. H89, an inhibitor of PKA and MSK, inhibits cyclic-AMP response element binding protein-mediated MAPK phosphatase-1 induction by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The nucleosomal response associated with immediate-early gene induction is mediated via alternative MAP kinase cascades: MSK1 as a potential histone H3/HMG-14 kinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SB-747651A Dihydrochloride In Vivo Toxicity and Tolerability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vivo toxicity and tolerability of SB-747651A dihydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Summary of In Vivo Toxicity and Tolerability Data
While comprehensive toxicology studies providing classical metrics like LD50 are not publicly available, existing research in disease models indicates good tolerability at efficacious doses.
| Parameter | Species | Dosing Regimen | Route of Administration | Observations | Reference |
| Tolerability | Mouse (female BALB/c nude) | 25 mg/kg, 5 days/week for up to 8 weeks | Intraperitoneal (IP) | No signs of acute lethal toxicity, weight loss, or behavioral changes. No significant changes in creatinine or alanine transaminase levels. Described as "very good tolerability". | |
| Inflammation Model | Mouse (male C57BL/6N) | 3 mg/kg | Intrascrotal or Intraperitoneal (IP) | Used to study effects on neutrophil recruitment. No adverse effects were reported at this dose. |
Experimental Protocols
Glioblastoma Xenograft Model Tolerability Assessment[1]
-
Animal Model: Female BALB/c nude mice, 7-8 weeks old.
-
Groups:
-
Vehicle control (Hank's Balanced Salt Solution - HBSS)
-
5 mg/kg this compound
-
25 mg/kg this compound
-
-
Drug Preparation: this compound was dissolved in HBSS.
-
Administration: Intraperitoneal (IP) injections.
-
Dosing Schedule: 5 days per week.
-
Duration: Up to 8 weeks.
-
Monitoring Parameters:
-
Body weight
-
Behavioral changes
-
Serum creatinine levels
-
Alanine transaminase (ALT) activity
-
Experimental Workflow for Tolerability Assessment
Workflow for in vivo tolerability study of SB-747651A.
Signaling Pathways Affected by SB-747651A
SB-747651A is a multi-target kinase inhibitor. Its primary target is Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][2] However, it also inhibits other kinases, which should be considered when interpreting experimental results.
Known Targets:
-
MSK1/2
-
RSK1/2
-
Akt
-
p70S6K
-
PRK2
-
ROCK-II
Inhibitory action of SB-747651A on key signaling pathways.
Troubleshooting and FAQs
Q1: I am observing weight loss in my mice treated with SB-747651A. What could be the cause?
A1: While a study with 25 mg/kg of SB-747651A for 8 weeks reported no significant weight loss, individual experimental conditions can vary.
-
Vehicle Effects: Ensure the vehicle (e.g., HBSS) is well-tolerated and prepared freshly. The salt form, dihydrochloride, will make the solution acidic. Consider adjusting the pH to physiological levels if you suspect irritation from the vehicle.
-
Dose and Frequency: If you are using a higher dose or a more frequent dosing schedule than reported, consider reducing it.
-
Animal Strain and Health: The background strain and health status of the animals can influence their response to the compound. Ensure your animals are healthy before starting the experiment.
-
Off-Target Effects: Given that SB-747651A inhibits multiple kinases, off-target effects could contribute to toxicity at higher doses.
Q2: What are the expected signs of toxicity for SB-747651A?
A2: Based on available data, overt signs of toxicity are not expected at doses up to 25 mg/kg in mice. However, it is always prudent to monitor for general signs of distress in animals, which can include:
-
Ruffled fur
-
Hunched posture
-
Lethargy or reduced activity
-
Loss of appetite
-
Labored breathing
If any of these signs are observed, it may be necessary to adjust the dose or terminate the experiment for that animal.
Q3: How should I prepare this compound for in vivo use?
A3: this compound is soluble in aqueous solutions.
-
Vehicle: Hank's Balanced Salt Solution (HBSS) has been successfully used as a vehicle. Water or saline could also be considered.
-
pH Adjustment: Due to the dihydrochloride salt form, the resulting solution will be acidic. For intraperitoneal or intravenous injections, it is advisable to adjust the pH to a physiologically neutral range (pH 7.2-7.4) to avoid injection site irritation and ensure the compound's stability and solubility.
-
Fresh Preparation: It is recommended to prepare the dosing solution fresh for each day of administration.
Q4: Are there any known effects of SB-747651A on liver or kidney function?
A4: A study in mice treated with 25 mg/kg of SB-747651A for an extended period showed no significant differences in serum creatinine (a marker of kidney function) or alanine transaminase (a marker of liver function) compared to the vehicle control group. This suggests a good safety profile for these organs at this dose. However, for long-term studies or when using higher doses, monitoring these parameters is recommended.
Q5: Can I expect central nervous system (CNS) side effects?
A5: The blood-brain barrier penetration of SB-747651A has not been fully characterized. The initial tolerability study did not report any behavioral changes suggestive of CNS effects. However, researchers should remain observant for any neurological signs, such as tremors, ataxia, or changes in activity levels, especially if using different doses or routes of administration that might enhance CNS exposure.
References
Interpreting unexpected phenotypes with SB-747651A dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected phenotypes when using SB-747651A dihydrochloride. All quantitative data is summarized in tables, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized using diagrams in the DOT language.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][2] It targets the N-terminal kinase domain of MSK1 with a half-maximal inhibitory concentration (IC50) of 11 nM in in vitro kinase assays.[1][2]
Q2: I'm observing effects at concentrations higher than the reported IC50 for MSK1. Could this be due to off-target effects?
Yes, it is highly likely. While potent for MSK1, SB-747651A is known to inhibit other kinases, particularly at concentrations of 1 µM and higher.[1][2] Screening against a panel of 117 protein kinases revealed that at 1 µM, SB-747651A inhibits PRK2, RSK1, p70S6K, and ROCK-II with similar potency to MSK1.[1] Therefore, unexpected phenotypes at higher concentrations may be attributable to the inhibition of these off-target kinases.
Q3: We see a paradoxical increase in the phosphorylation of a kinase in our pathway of interest after treatment with SB-747651A. Is this a known phenomenon?
Yes, this has been observed. Specifically, at high concentrations, SB-747651A has been shown to increase the phosphorylation of PKB (also known as Akt) at its activating sites (Thr308 and Ser473).[3] This is a critical consideration when interpreting data, as it represents a paradoxical activation of a key signaling node.
Q4: Can SB-747651A affect cell proliferation and morphology?
Yes. In studies on glioblastoma, treatment with 5–10 µM SB-747651A led to reduced cell proliferation, decreased spheroid formation, and altered spheroid morphology, with treated spheroids appearing smaller and with non-circular shapes.[4] These effects are likely due to the compound's impact on multiple signaling pathways that regulate cell growth and the cytoskeleton.
Troubleshooting Guides
Issue 1: Unexpected Inhibition of CREB Phosphorylation
Symptom: You observe a decrease in the phosphorylation of CREB at Ser133, even though your experimental model suggests this phosphorylation is independent of MSK1.
Possible Cause: At concentrations of 5 µM and higher, SB-747651A can inhibit Protein Kinase A (PKA).[3] PKA is a well-known kinase that directly phosphorylates CREB at Ser133.[3]
Troubleshooting Steps:
-
Validate Off-Target Inhibition: Perform an in vitro kinase assay with purified PKA and your protein of interest or a known PKA substrate to confirm inhibition by SB-747651A at the concentrations used in your experiments.
-
Use a More Specific PKA Inhibitor: As a control, treat your cells with a more selective PKA inhibitor (e.g., H-89, though be aware of its own off-target effects) to see if it phenocopies the effect of SB-747651A on CREB phosphorylation.
-
Titrate SB-747651A Concentration: Determine the lowest effective concentration of SB-747651A that inhibits MSK1 activity without significantly affecting PKA-mediated CREB phosphorylation.
Issue 2: Altered Cell Migration and Cytoskeletal Organization
Symptom: Your experiments show unexpected changes in cell migration, adhesion, or cytoskeletal structure.
Possible Cause: SB-747651A is a known inhibitor of Rho-associated protein kinase 2 (ROCK-II).[1][2] ROCK kinases are central regulators of the actin cytoskeleton, cell polarity, and migration.
Troubleshooting Steps:
-
Assess ROCK Activity: Use a specific ROCK activity assay or examine the phosphorylation of known ROCK substrates, such as Myosin Light Chain 2 (MLC2), by Western blot.
-
Comparative Inhibitor Studies: Compare the effects of SB-747651A with a more selective ROCK inhibitor (e.g., Y-27632) to determine if the observed phenotypes are consistent.
-
Visualize the Cytoskeleton: Use immunofluorescence to stain for key cytoskeletal components like F-actin (with phalloidin) and microtubules to directly observe any morphological changes induced by SB-747651A.
Issue 3: Unexpected Effects on Protein Synthesis and Cell Growth
Symptom: You observe a significant decrease in cell size or protein synthesis that seems disproportionate to the expected role of MSK1 in your system.
Possible Cause: SB-747651A inhibits p70S6 Kinase (p70S6K) and, at higher concentrations, can affect the PI3K-Akt-mTOR pathway.[1][4] p70S6K is a key regulator of protein synthesis and cell growth. A study in glioblastoma showed that SB-747651A treatment resulted in decreased phosphorylation of mTOR.[4]
Troubleshooting Steps:
-
Analyze the mTOR Pathway: Perform a Western blot to check the phosphorylation status of key components of the mTOR pathway, including mTOR itself, p70S6K, and its substrate, the ribosomal protein S6.
-
Measure Protein Synthesis: Conduct a direct measurement of protein synthesis, for example, using a puromycin incorporation assay.
-
Control with mTOR Inhibitors: Use a well-characterized mTOR inhibitor, such as rapamycin or torin 1, as a positive control to compare the phenotypic effects.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of SB-747651A
| Kinase | IC50 (nM) | Concentration for Off-Target Effects in Cells |
| MSK1 | 11 | > 1 µM |
| PRK2 | Similar to MSK1 at 1 µM | > 1 µM |
| RSK1 | Similar to MSK1 at 1 µM | > 1 µM |
| p70S6K | Similar to MSK1 at 1 µM | > 1 µM |
| ROCK-II | Similar to MSK1 at 1 µM | > 1 µM |
| PKA | - | > 5 µM |
| PKB | - | > 5 µM (inhibits substrate phosphorylation) |
Data compiled from multiple sources.[1][3]
Table 2: Cellular Effects of SB-747651A in Glioblastoma Cells
| Phenotype | Concentration | Effect |
| Cell Proliferation | 5-10 µM | Reduced |
| Spheroid Formation | 5-10 µM | Reduced |
| Cell Migration | 5-10 µM | Reduced |
| Apoptosis | 5-10 µM | Increased |
| mTOR Phosphorylation | 10 µM | Decreased |
| CREB Phosphorylation | 10 µM | Decreased |
| GSK3 Phosphorylation | 10 µM | Decreased |
Data from a study on glioblastoma spheroid cultures.[4]
Experimental Protocols
Protocol 1: Western Blot Analysis of On-Target and Off-Target Kinase Activity
This protocol is designed to assess the phosphorylation status of downstream targets of MSK1 and its off-target kinases.
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with SB-747651A at various concentrations (e.g., 0.1, 1, 5, 10 µM) or a vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
-
MSK1 target: Phospho-CREB (Ser133), Phospho-Histone H3 (Ser10)
-
Off-target effects: Phospho-p70S6K (Thr389), Phospho-S6 Ribosomal Protein (Ser235/236), Phospho-MLC2 (Thr18/Ser19)
-
Loading control: β-actin, GAPDH, or total protein levels of the kinases.
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Protocol 2: In Vitro Kinase Assay for Off-Target Activity
This protocol can be adapted to test the inhibitory effect of SB-747651A on purified off-target kinases like PKA or ROCK-II.
-
Reagent Preparation:
-
Prepare a kinase reaction buffer appropriate for the kinase of interest (e.g., for PKA: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a stock solution of SB-747651A in DMSO and create serial dilutions.
-
Prepare a stock solution of ATP (including γ-³²P-ATP for radiometric detection if used) and the specific substrate for the kinase (e.g., Kemptide for PKA, a specific peptide substrate for ROCK-II).
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the purified kinase, the kinase reaction buffer, and the serially diluted SB-747651A or vehicle control.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding the ATP and substrate mixture.
-
Incubate for 20-30 minutes at 30°C.
-
-
Stopping the Reaction and Detection:
-
Radiometric Assay: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-based Assay (e.g., ADP-Glo™): Add ADP-Glo™ reagent to deplete unused ATP. Then, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal, which is measured with a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the vehicle control for each concentration of SB-747651A.
-
Plot the data and determine the IC50 value.
-
Mandatory Visualizations
Caption: On-target signaling pathway of SB-747651A.
Caption: Off-target effects of SB-747651A.
Caption: Troubleshooting workflow for SB-747651A.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
Long-term storage and handling of SB-747651A dihydrochloride
Welcome to the technical support center for SB-747651A dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals with the long-term storage, handling, and effective use of this potent MSK1 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy access.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the handling and experimental use of this compound.
Q1: My vial of lyophilized this compound appears to be empty. Is this normal?
A1: Yes, this is quite common for small quantities of lyophilized compounds. The inhibitor may be present as a thin, transparent film or a small amount of powder at the bottom or on the walls of the vial, making it difficult to see. Before assuming the vial is empty, please proceed with the recommended dissolution protocol.
Q2: I'm having trouble dissolving this compound in my aqueous buffer.
A2: Direct dissolution in aqueous buffers is not recommended for the initial stock solution. This compound, like many small molecule kinase inhibitors, has limited solubility in aqueous solutions at high concentrations. It is best to first prepare a concentrated stock solution in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO) or water, and then dilute this stock into your aqueous experimental medium. For dissolution in water, sonication may be necessary.[1]
Q3: My this compound solution appears cloudy or has visible precipitates after dilution into my cell culture medium. What should I do?
A3: A cloudy appearance or the presence of precipitates indicates that the compound has crashed out of solution. This can occur if the solubility limit in the final medium is exceeded or if the dilution was performed too rapidly. It is critical not to use a solution with precipitates in your experiments, as this will lead to inaccurate concentration calculations and unreliable results.
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of the inhibitor in your assay.
-
Optimize Dilution: When diluting the stock solution, add it to your medium dropwise while vortexing or stirring to ensure rapid and even mixing.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (ideally ≤ 0.5%) to avoid solvent-induced toxicity and to minimize solubility issues.
-
Perform a Solubility Test: Before your main experiment, perform a small-scale solubility test in your specific cell culture medium to determine the maximum achievable concentration without precipitation.
Q4: I am observing lower than expected potency or inconsistent results in my cell-based assays. Could this be related to storage and handling?
A4: Yes, improper storage and handling can lead to a loss of inhibitor potency.
Troubleshooting Steps:
-
Avoid Repeated Freeze-Thaw Cycles: Prepare single-use aliquots of your stock solution to prevent degradation from repeated temperature changes.
-
Proper Storage: Ensure your stock solutions are stored at the recommended temperatures (-20°C for up to one month or -80°C for up to six months) in tightly sealed vials to protect from moisture.[2]
-
Fresh Dilutions: Always prepare fresh dilutions of the inhibitor in your experimental medium for each experiment from a frozen stock.
-
Compound Stability: If you suspect degradation, consider running a quality control check, such as HPLC, to assess the purity of your compound.
Q5: The inhibitory effect of SB-747651A on my target is not as specific as expected. What could be the reason?
A5: SB-747651A is a potent MSK1 inhibitor, but it also shows activity against other kinases. At a concentration of 1 µM, it can also inhibit PRK2, RSK1, p70S6K, and ROCK-II with similar potency to MSK1.[3] If your experimental system expresses these other kinases, you may observe off-target effects. Consider using lower concentrations of the inhibitor to improve selectivity for MSK1 or using complementary approaches, such as genetic knockdown, to confirm that the observed phenotype is due to MSK1 inhibition.
Data at a Glance: Storage, Stability, and Solubility
The following tables summarize the key quantitative data for the long-term storage and handling of this compound.
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Special Instructions |
| Solid (Powder) | -20°C | 3 years | Store in a dry, dark place. |
| 4°C | 2 years | Keep tightly sealed and protected from moisture. | |
| Stock Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Keep sealed and away from moisture.[2] |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Keep sealed and away from moisture.[2] |
Table 2: Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 20.77 | 50 |
| DMSO | 20.77 | 50 |
Experimental Protocols
Below are detailed methodologies for the preparation of stock solutions and a general workflow for cell-based assays using this compound.
Protocol 1: Preparation of a Concentrated Stock Solution
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the compound.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO or sterile water to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution:
-
Vortexing: Tightly cap the vial and vortex for several minutes to facilitate dissolution.
-
Sonication (Optional): If the compound does not fully dissolve with vortexing, especially in water, sonicate the vial in a water bath for 10-15 minutes.
-
Gentle Warming (Optional): If solubility issues persist, you may warm the solution in a 37°C water bath for 5-10 minutes. However, be cautious with heating as it may affect the stability of the compound.
-
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any precipitates.
-
Aliquoting and Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: General Workflow for Cell-Based Assays
-
Cell Seeding: Plate your cells in a multi-well plate at a predetermined density and allow them to adhere or stabilize overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation:
-
Thaw a single-use aliquot of your this compound stock solution at room temperature.
-
Prepare a serial dilution of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO is consistent across all wells (including vehicle controls) and does not exceed a level that is toxic to your cells (typically <0.5%).
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Return the plate to the incubator and incubate for the desired duration of your experiment.
-
Assay Readout: Following incubation, perform your desired downstream analysis, such as a cell viability assay, Western blot for target protein phosphorylation, or gene expression analysis.
Visualizing Key Processes and Pathways
MSK1 Signaling Pathway and Inhibition by SB-747651A
Caption: MSK1 signaling pathway and the inhibitory action of SB-747651A.
Experimental Workflow: From Powder to Cellular Assay
Caption: Workflow for preparing and using SB-747651A in experiments.
References
Avoiding precipitation of SB-747651A dihydrochloride in media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of SB-747651A dihydrochloride to avoid precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solubility properties?
This compound is a potent, ATP-competitive inhibitor of mitogen- and stress-activated kinase 1 (MSK1).[1][2][3] It is supplied as a dihydrochloride salt, which generally enhances water solubility and stability compared to the free base.[4] The compound is soluble in both water and DMSO up to 50 mM.[1][3]
Q2: Why might this compound precipitate in my cell culture medium?
Precipitation of small molecules like this compound in aqueous-based cell culture media can occur for several reasons:
-
Exceeding Solubility Limit: While the compound is water-soluble, diluting a highly concentrated stock (e.g., in DMSO) into the aqueous environment of the medium can cause the local concentration to temporarily exceed its solubility limit, leading to precipitation.
-
pH of the Medium: The pH of standard cell culture media (typically ~7.2-7.4) can affect the ionization state of the dihydrochloride salt and potentially reduce its solubility compared to a more acidic environment.
-
Common Ion Effect: Cell culture media contain chloride ions. The addition of a hydrochloride salt can increase the total chloride concentration, which may suppress the dissolution of the salt, an issue particularly relevant for less soluble hydrochloride salts.[5][6]
-
Interactions with Media Components: Salts, buffers, and proteins (like those in fetal bovine serum) within the media can interact with the compound and influence its solubility.[7]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Both sterile water and DMSO are suitable for preparing stock solutions.[1][3] DMSO is a common choice for creating highly concentrated stocks (up to 50 mM) that can be stored for extended periods at -20°C or -80°C.[8] For experiments sensitive to DMSO, a freshly prepared stock in sterile water can be used.
Troubleshooting Guide: Preventing Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experimental media.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to media. | Local concentration exceeds solubility limit during dilution. | 1. Use a serial dilution approach: Instead of adding the concentrated stock directly to the final volume of media, perform one or more intermediate dilution steps in media. 2. Increase the final volume of media: This will lower the final concentration of the compound. 3. Gently vortex the media while adding the stock solution: This will help to quickly and evenly disperse the compound. |
| Precipitate appears over time during incubation. | The compound is not stable in the media at the experimental temperature and pH. | 1. Perform a solubility test: Before your main experiment, test the solubility of your desired final concentration of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment. 2. Lower the final concentration: If precipitation is observed, reduce the working concentration of the compound. |
| Variability in results between experiments. | Inconsistent preparation of the working solution leading to variations in the soluble concentration. | 1. Standardize your protocol: Ensure the same protocol for preparing the working solution is used for every experiment. 2. Prepare fresh working solutions: For each experiment, prepare a fresh dilution of the stock solution in your cell culture medium. Do not store working solutions for extended periods. |
Data Presentation
The solubility of this compound in common laboratory solvents is summarized below.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference(s) |
| Water | 50 | 20.77 | [1][3] |
| DMSO | 50 | 20.77 | [1][3] |
Molecular Weight of this compound: 415.32 g/mol [3]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood).
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mM).
-
Solubilization: Gently vortex or sonicate the solution to ensure complete dissolution.[8] Visually inspect the solution to confirm there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
-
Thawing: Thaw a single aliquot of the concentrated DMSO stock solution at room temperature.
-
Pre-warming: Pre-warm the cell culture medium to the experimental temperature (e.g., 37°C).
-
Serial Dilution (Recommended):
-
Perform an initial 1:10 dilution of the DMSO stock into pre-warmed media. Mix well by gentle inversion or pipetting.
-
Use this intermediate dilution to prepare the final working concentration in the remaining volume of media.
-
-
Direct Dilution (for lower concentrations):
-
While gently vortexing the pre-warmed media, add the required volume of the DMSO stock solution dropwise.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below the level of toxicity for your specific cell line (typically ≤ 0.5%).
-
Final Mix and Use: Gently mix the final working solution and add it to your cells immediately.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Inhibition of the MSK1 signaling pathway by SB-747651A.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SB 747651A dihydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rjpdft.com [rjpdft.com]
- 6. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound | ROCK | TargetMol [targetmol.com]
Validation & Comparative
Validating the Inhibitory Activity of SB-747651A Dihydrochloride: A Comparative Guide
For researchers and professionals in drug development, selecting the appropriate chemical tool for target validation is a critical step. This guide provides a comprehensive comparison of SB-747651A dihydrochloride, a potent inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1), with other commonly used inhibitors, H89 and Ro 31-8220. The information presented here, supported by experimental data and detailed protocols, is intended to facilitate an informed decision-making process for studies involving the MSK1 signaling pathway.
Introduction to this compound
This compound is a potent, ATP-competitive inhibitor of MSK1 with a reported IC50 of 11 nM in in vitro kinase assays.[1][2] It targets the N-terminal kinase domain of MSK1.[3] Emerging research has highlighted its improved selectivity compared to older kinase inhibitors such as H89 and Ro 31-8220, making it a valuable tool for investigating the specific roles of MSK1 in cellular processes.[1][2][3]
Comparative Analysis of Inhibitor Potency and Selectivity
The inhibitory activity of this compound and its alternatives has been characterized against MSK1 and a panel of other kinases. The data below summarizes their in vitro potencies, highlighting the superior selectivity of SB-747651A for MSK1.
| Inhibitor | Target Kinase | IC50 (nM) | Other Notable Targets (IC50 in nM) |
| This compound | MSK1 | 11 | PRK2, RSK1, p70S6K, ROCK-II (similar potency to MSK1 at 1 µM)[1][2] |
| H89 | MSK1 | 120 | PKA (135), S6K1 (80), ROCKII (270)[3] |
| Ro 31-8220 | MSK1 | 8 | PKCα (33), MAPKAP-K1b (3), S6K1 (15), GSK3β (38)[3] |
Signaling Pathway of MSK1
MSK1 is a key nuclear kinase that is activated downstream of the ERK1/2 and p38 MAPK signaling pathways. Upon activation, MSK1 phosphorylates various substrates, including the transcription factor CREB (cAMP response element-binding protein) and histone H3. This phosphorylation plays a crucial role in the regulation of gene expression in response to cellular stress and mitogenic signals.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against MSK1.
Materials:
-
MSK1 enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)
-
ATP
-
Peptide substrate for MSK1 (e.g., CREBtide)
-
This compound and other inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the inhibitors in the kinase buffer. Prepare a solution of the peptide substrate and ATP in kinase buffer.
-
Kinase Reaction: To the wells of a 384-well plate, add the MSK1 enzyme, the inhibitor solution (or vehicle control), and initiate the reaction by adding the substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to each well to convert the ADP generated during the kinase reaction into ATP. Incubate at room temperature for 30-60 minutes.
-
Signal Detection: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Measurement of IL-10 Production in Macrophages
SB-747651A has been shown to block the production of the anti-inflammatory cytokine IL-10 in macrophages.[1][3] This protocol describes a method to validate this activity.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or bone marrow-derived macrophages)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Human or Mouse IL-10 ELISA Kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production. Include unstimulated control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for IL-10 on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve from the standards provided in the ELISA kit and determine the concentration of IL-10 in each sample.
Intravital Microscopy for Neutrophil Recruitment
The effect of SB-747651A on neutrophil recruitment can be assessed in vivo using intravital microscopy of the mouse cremaster muscle.[4][5][6]
Materials:
-
Male C57BL/6 mice
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical instruments
-
Intravital microscope with a water-immersion objective
-
Fluorescently labeled antibody against neutrophils (e.g., anti-Ly6G) or fluorescent reporter mice
-
Chemoattractant (e.g., CXCL2/MIP-2)
-
This compound
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Animal Preparation: Anesthetize the mouse and surgically exteriorize the cremaster muscle for visualization.
-
Inhibitor Administration: Administer this compound or a vehicle control, typically via intravenous or intraperitoneal injection.
-
Fluorescent Labeling: If not using reporter mice, intravenously inject a fluorescently labeled antibody to visualize neutrophils.
-
Stimulation: Topically apply a chemoattractant to the cremaster muscle to induce an inflammatory response and neutrophil recruitment.
-
Intravital Microscopy: Position the mouse on the microscope stage and maintain the cremaster muscle at a physiological temperature. Acquire time-lapse images of post-capillary venules.
-
Image Analysis: Analyze the recorded videos to quantify various parameters of neutrophil recruitment, including the number of rolling, adherent, and transmigrated neutrophils. Track the movement of individual neutrophils to determine crawling velocity and directionality.
-
Data Analysis: Compare the neutrophil recruitment parameters between the inhibitor-treated and control groups to determine the effect of SB-747651A.
Conclusion
References
- 1. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wjgnet.com [wjgnet.com]
- 4. Tracking Neutrophil Intraluminal Crawling, Transendothelial Migration and Chemotaxis in Tissue by Intravital Video Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tracking neutrophil intraluminal crawling, transendothelial migration and chemotaxis in tissue by intravital video microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
SB-747651A dihydrochloride compared to Ro 31-8220
An Objective Comparison of SB-747651A Dihydrochloride and Ro 31-8220 for Kinase Inhibition Research
For researchers, scientists, and drug development professionals investigating cellular signaling pathways, the selection of specific and potent kinase inhibitors is paramount. This guide provides a detailed comparison of two widely used kinase inhibitors, this compound and Ro 31-8220, focusing on their target profiles, in vitro potency, and the experimental protocols for their evaluation.
Introduction to the Compounds
This compound is recognized as a potent, ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][2][3][4] It is often highlighted for its improved selectivity for MSK1 compared to other inhibitors like Ro 31-8220.[1][5][6]
Ro 31-8220 , a bisindolylmaleimide compound, is a well-established and potent pan-inhibitor of Protein Kinase C (PKC) isoforms.[7] However, it is also known to exhibit significant activity against a range of other kinases, a factor that requires careful consideration in experimental design.[7][8]
Mechanism of Action
Both this compound and Ro 31-8220 are ATP-competitive inhibitors.[9] They function by binding to the ATP-binding pocket of the kinase's catalytic domain, thereby preventing the phosphorylation of downstream substrates.
Quantitative Comparison of Kinase Inhibition
The following tables summarize the half-maximal inhibitory concentration (IC50) values for both compounds against a panel of kinases, providing a clear comparison of their potency and selectivity.
Table 1: Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| MSK1 | 11 |
| PRK2 | Inhibited |
| RSK1 | Inhibited |
| p70S6K | Inhibited |
| ROCK-II | Inhibited |
*Inhibition was observed at 1 µM, with potency similar to MSK1, though specific IC50 values are not consistently reported across all sources.[1][5]
Table 2: Inhibitory Activity of Ro 31-8220
| Kinase Target | IC50 (nM) |
| PKCα | 5 - 33 |
| PKCβI | 24 |
| PKCβII | 14 |
| PKCγ | 27 |
| PKCε | 24 |
| Rat Brain PKC | 23 |
| MAPKAP-K1b | 3 |
| MSK1 | 8 |
| S6K1 | 15 |
| GSK3β | 38 |
Data compiled from multiple sources.[7]
Signaling Pathway and Inhibition Logic
The diagram below illustrates a simplified signaling pathway involving MSK1 and PKC, highlighting the points of inhibition by SB-747651A and Ro 31-8220.
Caption: Simplified signaling pathways and points of inhibition.
Experimental Protocols
A generalized protocol for an in vitro kinase assay to determine the IC50 values of SB-747651A and Ro 31-8220 is provided below. This protocol is based on common methodologies and can be adapted for specific kinases.
Objective: To determine the concentration of SB-747651A or Ro 31-8220 required to inhibit 50% of the activity of a target kinase.
Materials:
-
Recombinant target kinase (e.g., MSK1, PKCα)
-
Kinase-specific peptide substrate
-
This compound and Ro 31-8220
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
ATP solution
-
Phosphocellulose paper (e.g., P81)
-
75 mM phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of SB-747651A and Ro 31-8220 in the kinase reaction buffer. A vehicle control (e.g., DMSO) should also be prepared.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the kinase reaction buffer, the specific peptide substrate, and the recombinant kinase.
-
Initiation of Reaction: Add the diluted inhibitor or vehicle control to the reaction mixture. Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose papers extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Determine the IC50 value using a suitable curve-fitting software.
Caption: Experimental workflow for in vitro kinase assay.
Conclusion
Both this compound and Ro 31-8220 are valuable tools for studying kinase-mediated signaling pathways. SB-747651A offers higher selectivity for MSK1, making it a more suitable choice for studies focused on this particular kinase.[1][5][6] In contrast, Ro 31-8220 is a potent pan-PKC inhibitor but its broader kinase inhibition profile necessitates careful experimental design and data interpretation, often requiring the use of complementary approaches to confirm the specific involvement of PKC.[7][8] The choice between these two inhibitors should be guided by the specific research question and the desired level of target selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ROCK | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 9. benchchem.com [benchchem.com]
Specificity Analysis of SB-747651A Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed specificity analysis of SB-747651A dihydrochloride, a potent inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1). Its performance is objectively compared with alternative MSK1 inhibitors, supported by experimental data to inform researchers in drug discovery and development.
Introduction to this compound
This compound is a potent, ATP-competitive inhibitor of MSK1 with an IC50 of 11 nM in in vitro kinase assays.[1][2][3] It targets the N-terminal kinase domain of MSK1 and has been shown to inhibit MSK1/2, PKA, PKB, RSK, and p70S6K activity in cells. Understanding its specificity is crucial for the accurate interpretation of experimental results and for its potential therapeutic applications.
Comparative Kinase Inhibitor Specificity
The following table summarizes the inhibitory activity (IC50 values) of SB-747651A and other commercially available MSK1 inhibitors against a panel of protein kinases. This data allows for a direct comparison of their selectivity profiles.
| Kinase Target | SB-747651A (nM) | H89 (nM) | Ro 31-8220 (nM) |
| MSK1 | 11 | 120 | 8 |
| RSK1 | Similar potency to MSK1 at 1µM | - | Potent Inhibition |
| p70S6K | Similar potency to MSK1 at 1µM | 80 | 15 |
| PRK2 | Similar potency to MSK1 at 1µM | - | - |
| ROCK-II | Similar potency to MSK1 at 1µM | 270 | - |
| PKA | Inhibited in cells | 135 | - |
| PKBα (Akt1) | Inhibited in cells | 2600 | - |
| PKCα | - | >50,000 | 5 |
| GSK3β | - | - | 38 |
Data compiled from multiple sources.[1][4] Note that IC50 values can vary depending on experimental conditions.
As the data indicates, while SB-747651A is a highly potent MSK1 inhibitor, it also demonstrates activity against other kinases, particularly within the AGC kinase family. However, it shows improved selectivity over older inhibitors like H89 and Ro 31-8220, which exhibit broader inhibitory profiles.[1] For instance, Ro 31-8220 is a potent pan-PKC inhibitor, and H89 is also a well-characterized PKA inhibitor.
Signaling Pathway of MSK1
MSK1 is a key downstream effector of the MAPK signaling pathway. It is activated by both the ERK1/2 and p38 MAPK pathways in response to various extracellular stimuli. Once activated, MSK1 translocates to the nucleus and phosphorylates transcription factors such as CREB (cAMP response element-binding protein) and histone H3, leading to changes in gene expression.
Caption: MSK1 Signaling Pathway.
Experimental Protocols
The determination of kinase inhibitor specificity is paramount for its validation as a research tool or therapeutic agent. A standard method for this is the in vitro kinase assay.
In Vitro Kinase Assay for IC50 Determination
This protocol outlines a radiometric filter-binding assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Materials:
-
Purified active kinase (e.g., MSK1)
-
Specific peptide substrate for the kinase
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
[γ-³³P]ATP
-
Non-radiolabeled ATP
-
Kinase inhibitor (e.g., SB-747651A) dissolved in DMSO
-
Phosphocellulose filter plates
-
0.75% Phosphoric acid wash buffer
-
Microplate scintillation counter
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the kinase inhibitor in kinase reaction buffer. Prepare a master mix containing the kinase, peptide substrate, and kinase reaction buffer.
-
Kinase Reaction:
-
Add the kinase inhibitor dilutions to the wells of a microplate.
-
Add the kinase/substrate master mix to each well.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
-
Stop Reaction and Capture Substrate:
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter.
-
-
Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantification: Dry the filter plate and measure the amount of incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Caption: Experimental Workflow for IC50 Determination.
Comparative Analysis of Inhibitor Selectivity
The ideal kinase inhibitor is highly selective for its intended target, minimizing off-target effects that can lead to ambiguous experimental results or adverse effects in a clinical setting. The following diagram illustrates the conceptual difference in selectivity between SB-747651A and less specific inhibitors.
Caption: Logical Comparison of Inhibitor Selectivity.
Conclusion
This compound is a potent MSK1 inhibitor with a more favorable selectivity profile compared to older, more promiscuous inhibitors such as H89 and Ro 31-8220. While it exhibits some off-target activity, its high potency against MSK1 makes it a valuable tool for studying the cellular functions of this kinase. Researchers should, however, remain mindful of its potential effects on other kinases, particularly when used at higher concentrations, and consider appropriate control experiments to validate their findings. The use of comprehensive kinase profiling panels is recommended for a thorough characterization of the selectivity of this and other kinase inhibitors.
References
- 1. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SB-747651A Dihydrochloride and Other MSK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SB-747651A dihydrochloride with other commercially available inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1). The information presented is supported by experimental data from peer-reviewed studies to assist researchers in selecting the most appropriate tool for their specific experimental needs.
Introduction to MSK1 and its Inhibition
Mitogen- and Stress-Activated Kinase 1 (MSK1) is a nuclear serine/threonine kinase that plays a crucial role in translating extracellular signals into changes in gene expression. Activated by the ERK1/2 and p38 MAPK signaling pathways, MSK1 phosphorylates downstream targets, including cAMP-response element-binding protein (CREB) and histone H3. This activity is pivotal in the regulation of immediate-early genes, which are involved in processes such as inflammation, cell proliferation, and neuronal plasticity. Given its central role in these pathways, the specific inhibition of MSK1 is a valuable tool for dissecting its physiological and pathological functions.
Comparative Analysis of MSK1 Inhibitors
This compound is a potent and ATP-competitive inhibitor of MSK1.[1][2][3] To provide a comprehensive overview of its performance, this guide compares it with two other widely used, commercially available MSK1 inhibitors: H89 and Ro 31-8220. While H89 was initially developed as a PKA inhibitor and Ro 31-8220 as a PKC inhibitor, both have been subsequently shown to inhibit MSK1.[4][5]
Data Presentation: Potency and Selectivity
The following tables summarize the in vitro inhibitory potency (IC50) of this compound, H89, and Ro 31-8220 against MSK1 and a panel of off-target kinases. Lower IC50 values indicate higher potency.
Table 1: Potency against MSK1
| Inhibitor | MSK1 IC50 (nM) |
| This compound | 11[2][3] |
| H89 | 120[4] |
| Ro 31-8220 | 8[6][7] |
Table 2: Selectivity Profile - Inhibition of Off-Target Kinases (IC50 in nM)
| Kinase | SB-747651A[2][8] | H89[4] | Ro 31-8220[5][6][7] |
| MSK1 | 11 | 120 | 8 |
| PKA | - | ~50 | - |
| PKCα | - | - | 5-33 |
| PRK2 | Similar potency to MSK1 | - | - |
| RSK1 | Similar potency to MSK1 | - | - |
| p70S6K (S6K1) | Similar potency to MSK1 | 80 | 15-38 |
| ROCK-II | Similar potency to MSK1 | 270 | - |
| MAPKAP-K1b | - | 2800 | 3 |
| GSK3β | - | - | 15-38 |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.[6] The data presented here are compiled from various sources for comparative purposes.
Interpretation:
-
Potency: Ro 31-8220 demonstrates the highest potency against MSK1 in vitro, closely followed by SB-747651A. H89 is significantly less potent.
-
Selectivity: SB-747651A exhibits a more defined off-target profile compared to H89 and Ro 31-8220. While it does inhibit other kinases with similar potency, these are from a narrower spectrum than the broad off-target activities of H89 (targeting PKA, S6K1, ROCK-II) and Ro 31-8220 (targeting multiple PKC isoforms and other kinases). This suggests that SB-747651A may offer a better window for selectively studying MSK1 function in cellular contexts, especially when used at appropriate concentrations.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are representative protocols for key experiments used to characterize MSK1 inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent-based assay to measure the activity of MSK1 and the inhibitory effect of compounds.
Materials:
-
Recombinant active MSK1 enzyme
-
MSK1 substrate (e.g., a peptide containing a phosphorylation site for MSK1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[9]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (SB-747651A, H89, Ro 31-8220)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitors in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of inhibitor or vehicle (DMSO control).
-
2 µL of MSK1 enzyme diluted in kinase buffer.
-
2 µL of substrate/ATP mix (prepared in kinase buffer). The ATP concentration should be at or near the Km for MSK1.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to produce a luminescent signal proportional to the ADP amount. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Western Blot for Phospho-CREB
This protocol allows for the assessment of MSK1 activity in a cellular context by measuring the phosphorylation of its downstream target, CREB.
Materials:
-
Cell line known to express MSK1 (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Stimulus to activate the MAPK pathway (e.g., Phorbol 12-myristate 13-acetate (PMA) or Anisomycin)
-
Test inhibitors (SB-747651A, H89, Ro 31-8220)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Pre-treat the cells with various concentrations of the MSK1 inhibitors or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL TPA for 30 minutes) to activate the MSK1 pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-CREB) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
-
Data Analysis:
-
Detect the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total CREB to normalize for protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated CREB.
-
Signaling Pathways and Experimental Workflows
MSK1 Signaling Pathway
The following diagram illustrates the central role of MSK1 in relaying signals from the cell surface to the nucleus, leading to changes in gene expression. Extracellular stimuli such as growth factors, cytokines, and cellular stress activate the Ras-Raf-MEK-ERK and the MKK3/6-p38 MAPK cascades.[10] Activated ERK1/2 and p38 then phosphorylate and activate MSK1 in the nucleus. MSK1, in turn, phosphorylates transcription factors like CREB and ATF1, and modifies chromatin by phosphorylating histone H3.[11][12] This leads to the transcription of immediate-early genes such as c-fos and junB.[11]
MSK1 Signaling Pathway
Experimental Workflow for In Vitro Kinase Inhibition Assay
The following diagram outlines the general workflow for determining the IC50 of an inhibitor using an in vitro kinase assay.
In Vitro Kinase Assay Workflow
Conclusion
This compound is a potent MSK1 inhibitor with a more favorable selectivity profile compared to older, more broadly acting kinase inhibitors like H89 and Ro 31-8220. While Ro 31-8220 shows slightly higher potency for MSK1 in some in vitro assays, its extensive off-target effects on the PKC family and other kinases can complicate the interpretation of cellular studies. H89 is considerably less potent against MSK1 and also has significant off-target activities.
For researchers aiming to specifically investigate the role of MSK1, this compound represents a valuable tool, offering a good balance of potency and selectivity. However, as with any kinase inhibitor, it is crucial to use it at the lowest effective concentration and to consider potential off-target effects, especially when interpreting cellular phenotypes. The experimental protocols and pathway information provided in this guide are intended to support the rigorous design and interpretation of such studies.
References
- 1. Promoter chromatin remodeling of immediate-early genes is mediated through H3 phosphorylation at either serine 28 or 10 by the MSK1 multi-protein complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB 747651A dihydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
- 4. portlandpress.com [portlandpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. Sequential Activation of the MEK-Extracellular Signal-Regulated Kinase and MKK3/6-p38 Mitogen-Activated Protein Kinase Pathways Mediates Oncogenic ras-Induced Premature Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MSK1 and MSK2 are required for the mitogen- and stress-induced phosphorylation of CREB and ATF1 in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MSK2 and MSK1 mediate the mitogen‐ and stress‐induced phosphorylation of histone H3 and HMG‐14 | The EMBO Journal [link.springer.com]
A Comparative Guide to the In Vitro and In Vivo Effects of SB-747651A Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of SB-747651A dihydrochloride, a potent inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1). Its performance is evaluated against other known MSK inhibitors, supported by experimental data, to assist researchers in making informed decisions for their studies.
Executive Summary
This compound is a highly selective, ATP-competitive inhibitor of MSK1 with an in vitro IC50 of 11 nM.[1][2] It has demonstrated significant effects in both in vitro cellular assays and in vivo models of inflammation and cancer. This guide details its mechanism of action, summarizes key experimental findings, and provides a comparative analysis with other commercially available MSK inhibitors. While SB-747651A shows superior selectivity compared to older inhibitors like H89 and Ro 31-8220, a lack of publicly available pharmacokinetic data is a current limitation.
In Vitro Effects of this compound
SB-747651A demonstrates potent and selective inhibition of MSK1 in biochemical assays. In cellular models, it effectively inhibits MSK1 activity at concentrations between 5-10 µM.[1][3] Its primary mechanism involves targeting the N-terminal kinase domain of MSK1, thereby preventing the phosphorylation of downstream substrates such as CREB and histone H3.
Table 1: In Vitro Kinase Inhibition Profile of SB-747651A and Alternatives
| Compound | Target Kinase | IC50 (nM) | Other Notable Inhibited Kinases (at 1 µM) | Reference |
| SB-747651A | MSK1 | 11 | PRK2, RSK1, p70S6K, ROCK-II | [1][2] |
| H89 | MSK1 | ~500 | PKA (IC50 ~48 nM), ROCK-II, S6K1 | [3] |
| Ro 31-8220 | MSK1 | 8 | PKCα (5 nM), PKCβI (24 nM), PKCγ (14 nM), S6K1 (15 nM) | [4] |
| KT 5720 | PKA | 60 (Ki) | MSK1, S6K1 | [5] |
| Rottlerin | PKCδ (disputed) | - | PRAK, MAPKAP-K2, Akt/PKB, CaMK | [6][7] |
| CKI-7 dihydrochloride | CK1 | 6000 | SGK, S6K1, MSK1 | [8][9][10] |
Note: The inhibitory activity of Rottlerin against PKCδ has been contested in recent literature, with evidence suggesting it has multiple other targets.[6]
In Vivo Effects of this compound
SB-747651A has been evaluated in preclinical models of inflammation and glioblastoma, demonstrating therapeutic potential.
Inflammation Models
In a mouse model of acute inflammation, intraperitoneal administration of SB-747651A (3 mg/kg) was shown to modulate neutrophil recruitment.[11] Specifically, it increased neutrophil adhesion while delaying their emigration into inflamed tissue.[12][13]
Glioblastoma Models
In a murine orthotopic xenograft model of glioblastoma, SB-747651A (25 mg/kg, administered 5 days/week) significantly prolonged the median survival of tumor-bearing mice.[3] The treatment was well-tolerated with no reported adverse effects. In vitro studies on glioblastoma spheroid cultures showed that SB-747651A (5–10 µM) reduced cell proliferation, spheroid formation, and migration, while inducing apoptosis.
Table 2: Summary of In Vivo Effects of this compound
| Model | Dosing Regimen | Key Findings | Reference |
| Mouse Peritonitis Model | 3 mg/kg, i.p. | Increased neutrophil adhesion, delayed neutrophil emigration. | [11] |
| Mouse Cremaster Muscle Model | 5 µM (topical) | Reduced intraluminal crawling of neutrophils. | [12][13] |
| Murine Glioblastoma Xenograft | 25 mg/kg, i.p. (5 days/week) | Significantly prolonged median survival. | [3] |
Experimental Protocols
In Vitro MSK1 Kinase Assay (Adapted from Naqvi et al., 2012)
-
Enzyme and Substrate Preparation : Recombinant MSK1 is expressed and purified. A synthetic peptide substrate (e.g., Crosstide) is used.
-
Reaction Mixture : The assay is performed in a buffer containing 25 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 20 mM MgCl2, and 0.1 mM sodium orthovanadate.
-
Inhibition Assay : SB-747651A is serially diluted in DMSO and added to the reaction mixture.
-
Initiation and Incubation : The kinase reaction is initiated by adding [γ-³²P]ATP and incubated at 30°C for a specified time.
-
Termination and Detection : The reaction is stopped by spotting the mixture onto P81 phosphocellulose paper. The paper is washed to remove unincorporated ATP, and the radioactivity is quantified using a scintillation counter.
Neutrophil Recruitment Model (Adapted from Hossain et al., 2017)
-
Animal Model : Male C57BL/6 mice are used.
-
Induction of Inflammation : Peritonitis is induced by intraperitoneal injection of a chemokine such as CXCL2.
-
Drug Administration : this compound (3 mg/kg) or vehicle is administered intraperitoneally prior to or at the time of chemokine injection.
-
Leukocyte Analysis : At various time points, peritoneal lavage is performed to collect leukocytes. The total number of leukocytes is determined using a hemocytometer, and differential cell counts are performed on stained cytospin preparations to quantify neutrophil numbers.
Glioblastoma Orthotopic Xenograft Model (General Protocol)
-
Cell Culture : Patient-derived glioblastoma spheroid cultures are maintained in appropriate stem cell media.
-
Animal Model : Immunocompromised mice (e.g., NOD/SCID) are used.
-
Intracranial Injection : A stereotactic apparatus is used to inject glioblastoma cells into the striatum of the mouse brain.
-
Drug Treatment : Once tumors are established (confirmed by imaging or clinical signs), treatment with SB-747651A (e.g., 25 mg/kg, i.p., 5 days/week) or vehicle is initiated.
-
Monitoring and Endpoint : Mice are monitored for tumor growth (e.g., via bioluminescence imaging) and clinical symptoms. The primary endpoint is typically overall survival.
Signaling Pathways and Experimental Workflows
MSK1 Signaling Pathway
Caption: Simplified MSK1 signaling cascade and the inhibitory action of SB-747651A.
Experimental Workflow for In Vivo Glioblastoma Study
Caption: Workflow for assessing the in vivo efficacy of SB-747651A in a glioblastoma model.
Conclusion
This compound is a potent and selective MSK1 inhibitor with demonstrated efficacy in preclinical models of inflammation and cancer. Its improved selectivity over older inhibitors like H89 and Ro 31-8220 makes it a valuable tool for studying MSK1 biology. However, the lack of available pharmacokinetic data necessitates further investigation to fully characterize its drug-like properties for potential therapeutic development. Researchers should consider the off-target effects of less selective inhibitors when interpreting their data and may find SB-747651A to be a more precise tool for elucidating the specific roles of MSK1.
References
- 1. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Ro 31-8220 suppresses bladder cancer progression via enhancing autophagy in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KT 5720 | PKA inhibitor | Hello Bio [hellobio.com]
- 6. Rottlerin and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor suppressive role of rottlerin in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The Specific Mitogen- and Stress-Activated Protein Kinase MSK1 Inhibitor SB-747651A Modulates Chemokine-Induced Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Reactivity Profile of SB-747651A Dihydrochloride
SB-747651A dihydrochloride is a potent, ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1).[1] It is a valuable tool for studying the cellular functions of MSK1, a nuclear protein kinase involved in the regulation of transcription downstream of the ERK1/2 and p38α MAPK signaling pathways.[2][3] Understanding the selectivity and off-target effects of this inhibitor is crucial for the accurate interpretation of experimental results. This guide provides a detailed comparison of SB-747651A's cross-reactivity profile with other kinase inhibitors and outlines the experimental protocols used for its characterization.
Cross-Reactivity Profile of this compound
SB-747651A inhibits MSK1 with a half-maximal inhibitory concentration (IC50) of 11 nM in in vitro kinase assays.[1][2][4] However, like many kinase inhibitors, it can interact with other kinases, particularly those with structurally similar ATP-binding pockets.[5] A screening against a panel of 117 protein kinases revealed that at a concentration of 1 μM, SB-747651A also significantly inhibits four other kinases with similar potency to MSK1.[2][3]
| Target Kinase | IC50 (nM) | Notes |
| MSK1 (Primary Target) | 11 | Potent, ATP-competitive inhibition.[1][2] |
| PRK2 | Similar potency to MSK1 | Also known as double-stranded-RNA-dependent protein kinase 2.[2][3] |
| RSK1 | Similar potency to MSK1 | Ribosomal S6 Kinase 1.[2][3] |
| p70S6K | Similar potency to MSK1 | Also known as S6 Kinase.[2][3] |
| ROCK-II | Similar potency to MSK1 | Rho-associated protein kinase 2.[2][3] |
In cellular assays, SB-747651A effectively inhibits MSK activity at concentrations of 5-10 μM.[2][4]
Comparison with Alternative MSK Inhibitors
SB-747651A demonstrates improved selectivity compared to older, more commonly used MSK inhibitors such as H89 and Ro 31-8220, both of which are known for their multiple off-target effects.[2][3]
| Inhibitor | Primary Target(s) | Known Off-Targets | Selectivity Profile |
| SB-747651A | MSK1 | PRK2, RSK1, p70S6K, ROCK-II[1][2][6] | Improved selectivity over H89 and Ro 31-8220.[2] |
| H89 | PKA, MSK | Multiple kinases | Known to have multiple off-target effects, limiting its use as a specific MSK inhibitor.[2] |
| Ro 31-8220 | PKC, MSK | Multiple kinases | Also has numerous off-target effects, making it a less specific tool for studying MSK function.[2] |
Signaling Pathway of MSK1 Activation and Substrate Phosphorylation
MSK1 is activated by the upstream kinases ERK1/2 and p38α MAPK.[2] Once activated, MSK1 phosphorylates downstream targets, including the transcription factor CREB (cAMP-response-element-binding protein) and Histone H3, thereby regulating gene expression.[2][3]
Caption: MSK1 signaling pathway and the inhibitory action of SB-747651A.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol is a generalized method for determining the IC50 value of an inhibitor against a specific kinase.
-
Preparation of Reagents:
-
Prepare a reaction buffer containing necessary salts, DTT, and ATP.
-
Dilute the kinase to a working concentration in the reaction buffer.
-
Prepare serial dilutions of the inhibitor (e.g., SB-747651A) in DMSO.
-
Prepare the peptide substrate specific for the kinase.
-
-
Assay Procedure:
-
Add the kinase and the inhibitor to the wells of a microplate and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding the peptide substrate and radiolabeled ATP (e.g., [γ-³²P]ATP).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer a portion of the reaction mixture onto a filter paper and wash extensively to remove unincorporated ATP.
-
-
Data Analysis:
-
Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of kinase activity relative to a control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
SB-747651A is a potent inhibitor of MSK1 and a valuable research tool with significantly improved selectivity over older inhibitors like H89 and Ro 31-8220.[2] However, researchers should be aware of its cross-reactivity with other kinases, including PRK2, RSK1, p70S6K, and ROCK-II, especially when used at higher concentrations.[1][2][6] Careful experimental design, including the use of appropriate concentrations and confirmatory experiments, is essential for attributing observed biological effects specifically to the inhibition of MSK1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. axonmedchem.com [axonmedchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | ROCK | TargetMol [targetmol.com]
Orthogonal Methods to Confirm SB-747651A Dihydrochloride Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to SB-747651A Dihydrochloride
This compound is a potent and ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1), with an IC50 of 11 nM in in vitro kinase assays.[1][2] It targets the N-terminal kinase domain of MSK1.[1] While it is a valuable tool for studying MSK1 signaling, it is important to note that SB-747651A also inhibits other kinases with similar potency, including MSK2, PKA, PKB, RSK, and p70S6K.[1][2] This multi-target nature necessitates the use of orthogonal methods to confidently attribute its biological effects to the inhibition of MSK1.
This guide provides a comparative overview of orthogonal approaches to validate the on-target effects of this compound. We will explore pharmacological and genetic methods, present comparative data, and provide detailed experimental protocols for key assays.
The Importance of Orthogonal Methods
Pharmacological Approaches: Comparison with Other MSK1 Inhibitors
One approach to validate the effects of SB-747651A is to compare its activity with other known MSK1 inhibitors. While SB-747651A is considered more selective than older inhibitors like H89 and Ro 31-8220, these compounds can still be used to establish a pharmacological profile for MSK1 inhibition.[5][6]
Table 1: Comparison of MSK1 Inhibitors
| Inhibitor | IC50 for MSK1 | Known Off-Targets | Reference |
| This compound | 11 nM | MSK2, PKA, PKB, RSK, p70S6K, PRK2, ROCK-II | [1][2] |
| H89 dihydrochloride | ~480 nM (for PKA, also inhibits MSK1) | PKA, ROCK, S6K, and others | [7][8] |
| Ro 31-8220 | ~10 nM (for PKC, also inhibits MSK1) | PKC isoforms, GSK3, S6K1 | [6][7] |
A study comparing the effects of these inhibitors on cytokine production in dendritic cells demonstrated that SB-747651A and H89 significantly reduced the production of IL-6, TNF-α, and IL-10, while Ro 31-8220 was toxic to the cells.[9] Notably, SB-747651A showed a more pronounced inhibitory effect on the expression of co-stimulatory molecules CD80 and CD83 compared to H89, suggesting a more specific action related to MSK1 inhibition in this context.[9]
Genetic Approaches: siRNA Knockdown and CRISPR/Cas9 Knockout of MSK1
Genetic methods provide a powerful and highly specific way to validate the on-target effects of a kinase inhibitor. By reducing or eliminating the expression of the target protein, researchers can observe if the resulting phenotype mimics the effects of the inhibitor.
siRNA-Mediated Knockdown
Short interfering RNA (siRNA) can be used to transiently reduce the expression of MSK1. This method is relatively quick and allows for the analysis of the acute effects of target depletion.
CRISPR/Cas9-Mediated Knockout
The CRISPR/Cas9 system can be used to generate stable cell lines with a complete knockout of the MSK1 gene. This is the gold standard for genetic validation as it permanently removes the target protein.
Table 2: Comparison of SB-747651A Effects with Genetic Perturbation of MSK1
| Experimental Readout | Effect of SB-747651A | Effect of MSK1/2 Knockout | Reference |
| IL-10 Production in Macrophages (LPS-stimulated) | Blocks IL-10 production | Reduced IL-10 secretion | [2][10] |
| CREB Phosphorylation (Ser133) | Inhibition of phosphorylation | Reduced phosphorylation | [11][12] |
| Histone H3 Phosphorylation (Ser10) | Inhibition of phosphorylation | Reduced phosphorylation | [13] |
A key study directly compared the effect of SB-747651A with MSK1/2 knockout macrophages on IL-10 production.[2] The results showed that SB-747651A inhibited IL-10 production in wild-type macrophages but had no effect in MSK1/2-knockout macrophages, strongly indicating that its effect on IL-10 is mediated through MSK1/2.[2]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the MSK1 signaling pathway and the general workflows for the orthogonal methods.
Caption: MSK1 Signaling Pathway.
Caption: Orthogonal Methods Workflow.
Experimental Protocols
Western Blot for Phosphorylated CREB (pCREB Ser133)
Objective: To quantify the levels of phosphorylated CREB at serine 133, a direct downstream target of MSK1.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and grow to 70-80% confluency. Treat cells with SB-747651A or a vehicle control for the desired time. For genetic validation, use cells previously transfected with MSK1 siRNA or control siRNA, or MSK1 knockout and wild-type cell lines. Stimulate cells with a known MSK1 activator (e.g., PMA, anisomycin) for a short period (e.g., 15-30 minutes) before lysis.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the pCREB signal to total CREB or a loading control (e.g., GAPDH, β-actin) from the same blot.
IL-10 Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To measure the concentration of secreted IL-10 in cell culture supernatants.
Methodology:
-
Cell Culture and Treatment: Plate macrophages or other IL-10 producing cells and treat with SB-747651A, control inhibitors, or vehicle. For genetic validation, use MSK1 knockout/knockdown and control cells.
-
Stimulation and Supernatant Collection: Stimulate cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified time (e.g., 24 hours). Collect the cell culture supernatant and centrifuge to remove cellular debris.
-
ELISA Procedure:
-
Use a commercially available IL-10 ELISA kit and follow the manufacturer's instructions.
-
Typically, this involves adding standards and samples to a 96-well plate pre-coated with an IL-10 capture antibody.
-
Incubate to allow binding of IL-10.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate and wash again.
-
Add a substrate solution that will react with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use the standard curve to calculate the concentration of IL-10 in the samples.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of MSK1 inhibition on cell proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After allowing the cells to adhere, treat them with various concentrations of SB-747651A or other inhibitors. Include a vehicle control.
-
Incubation: Incubate the cells for a period that allows for measurable proliferation (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell proliferation or inhibition.
Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To evaluate the impact of MSK1 inhibition on cell migration.
Methodology:
-
Create a Confluent Monolayer: Grow cells in a 6-well or 12-well plate until they form a confluent monolayer.
-
Create the "Wound": Use a sterile pipette tip to create a straight scratch or "wound" in the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add fresh media containing the desired concentration of SB-747651A or a vehicle control.
-
Image Acquisition: Immediately acquire an image of the wound at time 0 using a microscope. Place the plate back in the incubator.
-
Time-Lapse Imaging: Acquire images of the same field of view at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure by determining the change in wound area over time. Compare the migration rate of inhibitor-treated cells to that of control cells.
Conclusion
Confirming the on-target effects of this compound is crucial for accurately interpreting its biological activities. This guide has outlined a series of orthogonal methods, including the use of alternative pharmacological inhibitors and genetic approaches like siRNA and CRISPR/Cas9. By employing a multi-faceted validation strategy and utilizing the detailed experimental protocols provided, researchers can confidently attribute the observed cellular and molecular effects to the inhibition of MSK1, thereby strengthening the validity and impact of their findings. The presented comparative data underscores the importance of not relying on a single method and highlights the power of combining pharmacological and genetic tools in modern drug discovery and cell biology research.
References
- 1. SB 747651A dihydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
- 2. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. wjgnet.com [wjgnet.com]
- 7. scbt.com [scbt.com]
- 8. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | MicroRNA-130a Contributes to Type-2 Classical DC-activation in Sjögren's Syndrome by Targeting Mitogen- and Stress-Activated Protein Kinase-1 [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. MSK1 and MSK2 Inhibit Lipopolysaccharide-Induced Prostaglandin Production via an Interleukin-10 Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | p38δ controls Mitogen- and Stress-activated Kinase-1 (MSK1) function in response to toll-like receptor activation in macrophages [frontiersin.org]
- 13. Frontiers | Emerging Roles of the Mitogen and Stress Activated Kinases MSK1 and MSK2 [frontiersin.org]
A Comparative Guide to Multi-Kinase Inhibitors: SB-747651A Dihydrochloride vs. Sunitinib and Sorafenib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, multi-kinase inhibitors represent a cornerstone of precision medicine. Their ability to simultaneously block the activity of several kinases involved in tumor growth, angiogenesis, and metastasis has led to significant clinical advancements. This guide provides a detailed comparison of SB-747651A dihydrochloride, a potent inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1), with two widely-used multi-kinase inhibitors, Sunitinib and Sorafenib, which primarily target receptor tyrosine kinases.
This objective comparison is based on available preclinical data, focusing on kinase selectivity, potency, and the experimental methodologies used for their characterization.
Data Presentation: Quantitative Comparison of Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, Sunitinib, and Sorafenib against a panel of selected kinases. It is important to note that these values are compiled from various studies and may not have been determined under identical experimental conditions. Therefore, direct comparison should be approached with caution.
| Kinase Target | This compound IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) |
| MSK1 | 11[1][2] | - | - |
| PRK2 | Similar potency to MSK1[2] | - | - |
| RSK1 | Similar potency to MSK1[2] | - | - |
| p70S6K | Similar potency to MSK1[2] | - | - |
| ROCK-II | Similar potency to MSK1[2] | - | - |
| VEGFR1 (Flt-1) | - | - | 26 |
| VEGFR2 (KDR/Flk-1) | - | 80[3] | 90 |
| VEGFR3 (Flt-4) | - | - | 20 |
| PDGFRα | - | 69 (in cells)[3] | - |
| PDGFRβ | - | 2[3] | 57 |
| c-Kit | - | - | 68 |
| Flt-3 | - | 30-250 (wild-type & mutants)[3] | 58 |
| Raf-1 | - | - | 6 |
| B-Raf | - | - | 22 (wild-type), 38 (V600E) |
| RET | - | - | 43 |
Absence of a value is denoted by "-".
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways targeted by this compound and the broader-acting inhibitors, Sunitinib and Sorafenib.
Caption: Targeted signaling pathways of multi-kinase inhibitors.
Experimental Workflow Diagram
The generalized workflow for comparing the efficacy and selectivity of multi-kinase inhibitors is depicted below.
References
SB-747651A Dihydrochloride: A Comparative Review of a Selective MSK1 Inhibitor
The initial search has misidentified SB-747651A as a histamine H3 receptor antagonist. The search results clearly indicate that SB-747651A is a potent and selective inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][2][3][4][5] This fundamental misunderstanding of the compound's mechanism of action makes the original plan to compare it with other H3 receptor antagonists incorrect.
Therefore, the plan needs to be completely revised to focus on the correct therapeutic class and mechanism of action. The new plan should focus on comparing SB-747651A with other MSK inhibitors. However, the initial search results already provide a comparison with older, less selective MSK inhibitors, H89 and Ro 31-8220, highlighting the improved selectivity of SB-747651A.[1][4][5]
Given this, a full-scale literature review to find direct comparative studies of SB-747651A against other specific, named MSK inhibitors might not be fruitful, as the key comparison identified in the literature is against these older, less specific compounds.
Therefore, I will pivot the focus to a detailed characterization of SB-747651A and its comparison with the known non-selective MSK inhibitors mentioned in the search results.
Here is the updated plan:
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of SB-747651A dihydrochloride with other kinase inhibitors, supported by experimental data and detailed methodologies.
SB-747651A is a potent and selective, ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1).[2] It has demonstrated significantly improved selectivity compared to older, multi-targeting kinase inhibitors such as H89 and Ro 31-8220, making it a valuable tool for studying the specific functions of MSK1 in cellular processes.[1][4][5]
In Vitro Kinase Inhibitory Profile
SB-747651A exhibits high potency against MSK1 with an IC50 value of 11 nM.[1][4][5] A screening against a panel of 117 other protein kinases revealed that at a concentration of 1 µM, SB-747651A showed significant inhibition of only four other kinases: PRK2, RSK1, p70S6K, and ROCK-II, with similar potency to MSK1.[1][4][5] In cellular assays, it effectively inhibits MSK activity at concentrations of 5-10 µM.[1][4][5]
| Kinase | IC50 (nM) | Concentration for Cellular Inhibition (µM) |
| MSK1 | 11 | 5-10 |
| PRK2 | Similar to MSK1 | - |
| RSK1 | Similar to MSK1 | - |
| p70S6K | Similar to MSK1 | - |
| ROCK-II | Similar to MSK1 | - |
Comparison with Other MSK Inhibitors
Studies have highlighted the superior selectivity of SB-747651A in comparison to the commonly used kinase inhibitors H89 and Ro 31-8220, which have numerous off-target effects.[1][4][5] This makes SB-747651A a more precise tool for elucidating the specific roles of MSK1.
Cellular Effects and Signaling Pathways
MSK1 and the related MSK2 are nuclear kinases that are activated downstream of the ERK1/2 and p38α MAPK signaling pathways.[1][4][5][6] They play a crucial role in regulating gene transcription through the phosphorylation of transcription factors like CREB (cAMP response element-binding protein) and histone H3.[1][4][5][6]
The signaling pathway leading to MSK1 activation and its downstream effects is depicted below:
Figure 1: Simplified signaling pathway of MSK1 activation and its inhibition by SB-747651A.
In macrophages stimulated with lipopolysaccharide (LPS), SB-747651A was found to inhibit the production of the anti-inflammatory cytokine IL-10.[1][4][5] Interestingly, both the use of SB-747651A and the genetic knockout of MSK1/2 led to an increase in the production of pro-inflammatory cytokines.[1][4][5] This highlights the role of MSK1 in modulating the inflammatory response.
Experimental Protocols
In Vitro Kinase Assay:
The inhibitory activity of SB-747651A on MSK1 and other kinases is typically determined using a radioactive filter-binding assay.
-
Reaction Mixture: Prepare a reaction mixture containing the purified kinase, a specific peptide substrate (e.g., Crosstide for MSK1), and [γ-³²P]ATP in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of SB-747651A or a vehicle control to the reaction mixture.
-
Incubation: Incubate the mixture at 30°C for a specified time (e.g., 20-30 minutes) to allow the kinase reaction to proceed.
-
Termination and Spotting: Stop the reaction by adding an acid (e.g., phosphoric acid) and spot the mixture onto phosphocellulose paper filters.
-
Washing: Wash the filters extensively with the acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
The general workflow for this assay is outlined below:
Figure 2: General workflow for an in vitro kinase assay to determine IC50 values.
Cell-Based Assays:
To assess the effect of SB-747651A on cellular MSK activity, immunoblotting is a common method.
-
Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages) and treat them with a stimulant (e.g., LPS) in the presence of varying concentrations of SB-747651A or a vehicle control.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration in the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated form of an MSK substrate (e.g., phospho-CREB) and a total protein control.
-
Secondary Antibody and Detection: Incubate with a labeled secondary antibody and detect the signal using an appropriate method (e.g., chemiluminescence).
-
Analysis: Quantify the band intensities to determine the level of protein phosphorylation.
This guide provides a summary of the available comparative data for this compound. Its high selectivity for MSK1 over other kinases, particularly when compared to older inhibitors, establishes it as a critical tool for investigating the physiological and pathological roles of MSK1. Researchers utilizing this compound should consider its inhibitory profile and the detailed experimental protocols to ensure accurate and reproducible results.
References
- 1. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB 747651A dihydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | p38δ controls Mitogen- and Stress-activated Kinase-1 (MSK1) function in response to toll-like receptor activation in macrophages [frontiersin.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of SB-747651A Dihydrochloride
For Immediate Use by Laboratory Personnel
This guide provides essential safety and logistical information for the proper disposal of SB-747651A dihydrochloride, a potent kinase inhibitor. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant nitrile gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat is required.
II. Waste Segregation and Containment
Proper segregation of waste at the point of generation is the first step in safe disposal. Never mix waste contaminated with this compound with general laboratory trash or other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
A. Solid Waste Disposal
Solid waste includes any items that have come into direct contact with this compound.
-
Contaminated Materials: Items such as pipette tips, vials, weighing papers, and contaminated gloves should be collected in a designated, durable, and sealable hazardous waste container.
-
Unused Compound: Any excess or expired solid this compound must be disposed of as hazardous chemical waste and should not be washed down the drain.
B. Liquid Waste Disposal
All solutions containing this compound must be collected as liquid chemical waste.
-
Aqueous and Solvent-Based Solutions: Collect all solutions in a dedicated, leak-proof, and shatter-resistant container. This container must be kept tightly sealed when not in use.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".
III. Step-by-Step Disposal Protocol
-
Segregation: At the point of use, separate all materials and solutions contaminated with this compound from other waste.
-
Containment:
-
Place solid waste into a designated, labeled hazardous waste container.
-
Pour liquid waste into a dedicated, labeled, and sealed liquid hazardous waste container.
-
-
Decontamination:
-
Wipe down all surfaces and equipment that have come into contact with the compound using a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
Dispose of all cleaning materials (e.g., wipes, absorbent pads) as solid hazardous waste.
-
-
Storage: Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should have secondary containment to prevent the spread of any potential leaks.
-
Disposal Request: Once the waste container is full, or your experiments are complete, arrange for waste collection through your institution's EHS department or a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for requesting a waste pickup.
IV. Quantitative Data for Disposal
No specific quantitative data, such as concentration limits for disposal, are available for this compound in the provided documentation. Therefore, the precautionary principle of treating all contaminated materials as hazardous waste must be followed.
V. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Personal protective equipment for handling SB-747651A dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of SB-747651A dihydrochloride, a potent, ATP-competitive mitogen- and stress-activated kinase 1 (MSK1) inhibitor.[1][2][3][4][5] Given its high potency, indicated by an IC50 of 11 nM, stringent adherence to these protocols is mandatory to ensure personnel safety and prevent contamination.[1][2][3][4][5]
Hazard Identification and Risk Assessment
This compound is a potent pharmaceutical compound.[6] While a specific Occupational Exposure Limit (OEL) has not been established in the provided documentation, its biological activity necessitates handling it as a hazardous substance. Exposure can occur through inhalation, skin contact, or ingestion. All personnel must be trained on the potential hazards and the procedures outlined in this document.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Level | Equipment | Specifications & Rationale |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or N95 Respirator | A PAPR is strongly recommended for operations involving powdered compound to minimize inhalation risk.[6][7] An N95 respirator may be sufficient for handling solutions in a well-ventilated area.[8] |
| Hand Protection | Double Nitrile Gloves | Double gloving provides an extra layer of protection against contamination. Change gloves frequently and immediately if contaminated. |
| Body Protection | Disposable Coveralls ("Bunny Suit") | Head-to-toe coverage is essential to prevent skin contact with the compound.[8] Look for garments with integrated shoe covers and hoods.[8] DuPont™ Tyvek® or similar non-woven materials are recommended.[9] |
| Eye Protection | Chemical Safety Goggles | Goggles are required to protect against splashes and airborne particles.[8][10] Standard safety glasses are not sufficient.[8] |
| Foot Protection | Disposable Shoe Covers | To be worn over laboratory-appropriate footwear to prevent the spread of contamination.[8] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Containment: All weighing and handling of the solid compound must be conducted in a certified chemical fume hood, glove box, or a flexible containment glove bag.[6] This is the most effective way to control dust exposure.[6]
-
Ventilation: Ensure adequate ventilation in all areas where the compound is handled.
Procedural Guidance:
Experimental Workflow for Handling this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SB 747651A dihydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
- 3. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | ROCK | TargetMol [targetmol.com]
- 5. medkoo.com [medkoo.com]
- 6. aiha.org [aiha.org]
- 7. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 10. 3m.com [3m.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
